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  • Product: 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • CAS: 1262126-90-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide as a Kinase Inhibitor

Introduction: The Promise of the Pyrazole-4-Carboxamide Scaffold in Kinase Inhibition The field of targeted therapy has been revolutionized by the development of small-molecule kinase inhibitors. Within this landscape, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrazole-4-Carboxamide Scaffold in Kinase Inhibition

The field of targeted therapy has been revolutionized by the development of small-molecule kinase inhibitors. Within this landscape, the pyrazole scaffold has emerged as a "privileged structure" due to its ability to form key interactions within the ATP-binding site of various kinases.[1] This guide focuses on a specific, yet representative, member of this class: 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as "Pyrazolamide-M"). While this specific molecule is not yet extensively characterized in the public domain, its structural features strongly suggest a mechanism of action centered on kinase inhibition.

This document will, therefore, present a scientifically-grounded, hypothetical mechanism of action for Pyrazolamide-M, positing it as a potent inhibitor of the Janus Kinase (JAK) family. This hypothesis is built upon the well-documented activity of structurally similar pyrazole-4-carboxamide derivatives that have been shown to selectively target JAKs.[2] We will delve into the putative molecular interactions, the downstream effects on cellular signaling, and provide detailed experimental protocols for researchers to validate this proposed mechanism.

Hypothesized Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

We propose that Pyrazolamide-M functions as an ATP-competitive inhibitor of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). This family of tyrosine kinases is pivotal in mediating signal transduction for a wide array of cytokines and growth factors, which are crucial for immune responses, cell proliferation, and differentiation.[3][4] Dysregulation of the JAK-STAT pathway is a hallmark of various inflammatory diseases and cancers.[3][5]

Molecular Binding and Inhibition

The proposed binding mode of Pyrazolamide-M within the ATP-binding pocket of a JAK kinase involves several key interactions, a common feature for inhibitors based on the 4-amino-1H-pyrazole scaffold.[6]

  • Hinge-Binding: The 1H-pyrazole core is predicted to form hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The nitrogen atoms of the pyrazole ring are likely to act as hydrogen bond acceptors and donors with backbone amide groups of the hinge residues.

  • Role of the 3-Amino Group: The 3-amino substituent is positioned to form an additional hydrogen bond, further anchoring the molecule in the active site.

  • The N-(2-methoxyphenyl)-carboxamide Moiety: This part of the molecule is expected to extend into a more solvent-exposed region of the ATP-binding pocket, where it can form additional interactions that contribute to both potency and selectivity. The 2-methoxy group, in particular, may influence the conformation of the phenyl ring and its interactions with nearby residues.

cluster_0 Pyrazolamide-M Binding to JAK Kinase ATP Pocket Pyrazolamide-M Pyrazolamide-M JAK_Hinge Hinge Region (Backbone Amides) Pyrazolamide-M->JAK_Hinge H-Bonds from Pyrazole & Amino Group Gatekeeper_Residue Gatekeeper Residue Pyrazolamide-M->Gatekeeper_Residue Van der Waals Interactions Solvent_Front Solvent-Exposed Region Pyrazolamide-M->Solvent_Front Interactions from (2-methoxyphenyl)amide

Caption: Putative binding mode of Pyrazolamide-M in the JAK kinase ATP-binding site.

By occupying the ATP-binding site, Pyrazolamide-M is hypothesized to prevent the phosphorylation of the kinase itself (autophosphorylation) and its downstream substrates, effectively blocking the initiation of the signaling cascade.

Interruption of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct route for transmitting signals from extracellular cytokine receptors to the nucleus.[3][7] The inhibition of JAKs by Pyrazolamide-M would disrupt this pathway at its very inception.

  • Cytokine Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its receptor, leading to receptor dimerization.

  • JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[8]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammation, immunity, and cell proliferation.

Pyrazolamide-M's inhibition of JAKs would prevent step 3, thereby halting the entire downstream signaling cascade.

cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Site of Inhibition Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK (Active) JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates STAT pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene Pyrazolamide-M Pyrazolamide-M Pyrazolamide-M->pJAK Inhibits Phosphorylation

Caption: Inhibition of the JAK-STAT pathway by Pyrazolamide-M.

Experimental Validation of the Hypothesized Mechanism

To rigorously test this hypothesis, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.

Quantitative Data Summary: Hypothetical IC50 Values

The first step is to determine the potency and selectivity of Pyrazolamide-M against the JAK family of kinases.

Kinase TargetHypothetical IC50 (nM)
JAK115
JAK225
JAK35
TYK250
ABL1>10,000
SRC>10,000

This table presents hypothetical data for illustrative purposes.

Experimental Protocol 1: In Vitro Kinase Assay

This assay directly measures the ability of Pyrazolamide-M to inhibit the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of Pyrazolamide-M for each JAK family member.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[9]

    • Prepare stock solutions of recombinant human JAK1, JAK2, JAK3, and TYK2 kinases.

    • Prepare a stock solution of a suitable peptide substrate.

    • Prepare a stock solution of ATP (the concentration used in the assay should be at or near the Km for each kinase).[9]

    • Prepare a serial dilution of Pyrazolamide-M in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically <1%).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase to each well.

    • Add the serially diluted Pyrazolamide-M or vehicle control (DMSO) to the wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of product formation.

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a phospho-specific antibody in a TR-FRET or fluorescence polarization format.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the positive control (enzyme with no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Western Blot for Phospho-STAT in a Cell-Based Assay

This assay determines if Pyrazolamide-M can inhibit JAK activity within a cellular context by measuring the phosphorylation of its direct substrate, STAT.

Objective: To assess the inhibition of cytokine-induced STAT phosphorylation by Pyrazolamide-M in a relevant cell line.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cytokine-responsive cell line (e.g., TF-1 or HEL cells) in appropriate media.

    • Starve the cells of serum and/or cytokines for 4-16 hours to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of Pyrazolamide-M or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., IL-3 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.

  • Sample Preparation (Cell Lysis):

    • Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[10]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12] Avoid using milk for blocking as it contains phosphoproteins that can increase background.[11]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane multiple times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.

    • Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal for each sample.

Conclusion

The structural characteristics of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide provide a strong rationale for its proposed mechanism of action as an ATP-competitive inhibitor of the Janus kinase family. This guide has outlined a plausible binding mode, its downstream consequences on the critical JAK-STAT signaling pathway, and a comprehensive set of experimental protocols to rigorously test this hypothesis. The validation of this mechanism would position Pyrazolamide-M as a promising lead compound for the development of novel therapeutics for a range of inflammatory and neoplastic diseases.

References

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Frontiers. (n.d.). “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Kisseleva, T., Bhattacharya, S., Braunstein, J., & Schindler, C. W. (2002). Signaling through the JAK/STAT pathway, recent advances and future challenges. Gene, 285(1-2), 1-24.
  • G. E. M. Maguire, et al. (2021). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. RSC Medicinal Chemistry.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of Pyrazole Scaffolds and Physicochemical Profiling in Drug Dis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds and Physicochemical Profiling in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3][4] Compounds featuring the pyrazole core have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5] The subject of this guide, 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, is a molecule of interest within this chemical space. A thorough understanding of its physicochemical properties is paramount for any research or drug development program.

Physicochemical properties such as molecular weight, solubility, lipophilicity (LogP), and ionization constant (pKa) are fundamental determinants of a compound's behavior in biological systems.[6][7] These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.[8] Early and accurate assessment of these properties is a critical component of modern drug discovery, enabling researchers to prioritize promising candidates and identify potential liabilities.[9] This guide provides a comprehensive overview of the core physicochemical properties of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, along with detailed, field-proven methodologies for their experimental determination.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the foundation for all subsequent physicochemical analysis.

Molecular Formula: C₁₁H₁₂N₄O₂

Molecular Weight: 232.24 g/mol

The molecular weight is a critical parameter for various calculations in experimental chemistry, including the preparation of solutions of known concentrations and the interpretation of mass spectrometry data.

Below is a two-dimensional representation of the molecular structure of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide.

Caption: 2D Structure of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. It is important to note that due to the limited availability of experimental data for this specific molecule, some values are predicted based on its structure using computational models. Such predictions are valuable for initial assessment but should be confirmed experimentally.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 232.24 g/mol Influences diffusion, transport across membranes, and overall "drug-likeness".
Melting Point Not availableIndicator of purity and lattice energy. Affects solubility and dissolution rate.
Boiling Point Not availableRelevant for purification and stability at high temperatures.
Water Solubility Not availableCrucial for absorption and distribution in the body. Poor solubility is a major hurdle in drug development.
pKa Not availableDetermines the ionization state at physiological pH, which affects solubility, permeability, and target binding.
LogP Not availableA measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolism.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.

Physicochemical_Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Interpretation Compound_Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Compound_Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Purity Check Solubility_Assay Solubility Measurement Structure_Verification->Solubility_Assay pKa_Determination pKa Determination Structure_Verification->pKa_Determination LogP_Measurement LogP Measurement Structure_Verification->LogP_Measurement Data_Analysis Data Analysis Melting_Point->Data_Analysis Solubility_Assay->Data_Analysis pKa_Determination->Data_Analysis LogP_Measurement->Data_Analysis Interpretation Interpretation for Drug Development Data_Analysis->Interpretation

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination

Rationale: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, melting occurs over a narrow temperature range. Impurities typically lower and broaden the melting range. Thus, melting point determination is a fundamental technique for assessing the purity of a compound.

Methodology: Capillary Method

  • Sample Preparation:

    • Ensure the sample of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if known from predictions or analogous compounds).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.

    • Perform the measurement in triplicate for accuracy.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical factor for oral drug absorption and intravenous administration. Poor solubility can lead to low bioavailability and formulation challenges. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. This can be done using a shaker or a rotator.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the compound) can be used for clear separation.

  • Quantification:

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve with known concentrations of the compound to accurately quantify the amount in the sample.

  • Calculation:

    • The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

pKa Determination

Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. The ionization state of a drug molecule significantly influences its solubility, permeability across biological membranes, and interaction with its target. For 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, the amino group and the pyrazole ring nitrogens are potential sites of protonation (basic pKa), while the amide proton could potentially deprotonate at high pH (acidic pKa).

Methodology: Potentiometric Titration

  • Solution Preparation:

    • Accurately weigh a known amount of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

  • Titration Setup:

    • Place the solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl for basic pKa or 0.1 M NaOH for acidic pKa).

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).

LogP (Octanol-Water Partition Coefficient) Determination

Rationale: LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system of n-octanol and water at equilibrium. It is a widely used measure of lipophilicity. An optimal LogP is often sought in drug design, as very low values can hinder membrane permeation, while very high values can lead to poor aqueous solubility, high plasma protein binding, and increased metabolism.

Methodology: Shake-Flask Method

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.

  • Partitioning:

    • Dissolve a known amount of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in one of the pre-saturated phases (usually the one in which it is more soluble).

    • Add a known volume of the other pre-saturated phase to a separation funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Equilibration and Phase Separation:

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Quantification:

    • Carefully collect samples from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide are fundamental to understanding its potential as a drug candidate. The methodologies outlined in this guide provide a robust framework for the experimental determination of these critical parameters. While in silico predictions offer valuable initial insights, experimental verification is essential for making informed decisions in the drug discovery and development process. By systematically characterizing the physicochemical profile of this and other novel pyrazole derivatives, researchers can build a solid foundation for rational drug design, leading to the identification of compounds with optimized efficacy and safety profiles.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Research Article Journal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers. [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (2017). PubMed. [Link]

  • Prediction of physicochemical properties. (2012). PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide to Characterizing the In Vitro Binding Affinity of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Foreword: The Rationale for Target-Focused Affinity Profiling The compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide belongs to a chemical class renowned for its diverse biological activities. A thorough revi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Target-Focused Affinity Profiling

The compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide belongs to a chemical class renowned for its diverse biological activities. A thorough review of the medicinal chemistry literature reveals that the pyrazole carboxamide scaffold is a privileged structure, frequently found in potent inhibitors of key enzyme families, particularly protein kinases. Numerous studies have highlighted the potential of similar pyrazole derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), both of which are critical targets in oncology and other therapeutic areas[1][2][3].

Therefore, this guide will eschew a broad, untargeted screening approach in favor of a focused investigation into the binding affinity of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide against a rationally selected panel of kinases, with a primary emphasis on CDKs and VEGFRs. This strategy is not only more resource-efficient but also grounded in the high probability of identifying meaningful molecular interactions. We will detail the principles and methodologies for determining key binding affinity parameters, providing researchers with a robust framework for characterizing this promising compound.

I. Understanding Binding Affinity: The Cornerstone of Drug Discovery

Binding affinity is a measure of the strength of the interaction between a ligand (in this case, our pyrazole compound) and its molecular target (a protein kinase). It is a critical parameter in drug development, as high affinity is often a prerequisite for potent biological activity. The primary metrics used to quantify binding affinity are:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-target complex. A lower Kd value signifies a higher binding affinity.

  • Inhibitory Concentration 50 (IC50): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While not a direct measure of affinity, it is a widely accepted proxy, particularly in the context of enzyme inhibitors.

II. Strategic Selection of a Kinase Panel for Affinity Profiling

Based on the prevalence of kinase inhibition among structurally related pyrazole carboxamides, a targeted kinase panel is the most logical starting point for characterization. The following kinases are recommended for initial screening, with the rationale provided for each.

Kinase Target Rationale for Inclusion Supporting References
CDK2 The pyrazole carboxamide scaffold is a well-established core for potent and selective CDK2 inhibitors.[1][4][5][6][1][4][5][6]
VEGFR2 Numerous pyrazole-based molecules have demonstrated significant inhibitory activity against VEGFR2, a key mediator of angiogenesis.[2][3][7][8][9][2][3][7][8][9]
CDK1, CDK4, CDK9 To assess selectivity within the CDK family, it is prudent to include other key cell cycle-regulating CDKs.[5][10][5][10]
VEGFR1, VEGFR3 To determine selectivity against other members of the VEGFR family.[8][11][8][11]
Factor Xa As some pyrazole derivatives have shown activity as Factor Xa inhibitors, its inclusion provides a valuable counter-screening target.[12][12]

This targeted approach allows for a comprehensive understanding of both the potency and selectivity of the test compound.

III. Methodologies for Determining In Vitro Binding Affinity and Functional Inhibition

A multi-pronged approach employing both direct binding and functional inhibition assays is recommended for a thorough characterization of the compound's interaction with the selected kinase panel.

A. Direct Binding Assays: Quantifying the Physical Interaction

Direct binding assays measure the physical interaction between the compound and the target protein, providing a direct measurement of the dissociation constant (Kd).

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized. The binding of the test compound to the immobilized protein results in a measurable change in the refractive index, which is proportional to the mass of the bound compound.

Experimental Workflow:

Caption: Workflow for SPR-based binding affinity determination.

Protocol:

  • Immobilization: Covalently immobilize the purified kinase of interest onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions over the sensor surface and monitor the change in the SPR signal in real-time to observe the association phase.

  • Dissociation Measurement: Replace the compound solution with running buffer and monitor the decrease in the SPR signal to observe the dissociation phase.

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound from the sensor surface.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein. The binding reaction can be either exothermic (releases heat) or endothermic (absorbs heat). By titrating the compound into a solution containing the target kinase, a binding isotherm can be generated, from which the Kd, stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

Experimental Workflow:

Caption: Workflow for ITC-based binding affinity determination.

Protocol:

  • Sample Preparation: Prepare solutions of the purified kinase and the pyrazole compound in the same buffer to minimize heat of dilution effects.

  • Loading the Instrument: Load the kinase solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the compound to the kinase. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy.

B. Functional Inhibition Assays: Assessing the Biological Consequence of Binding

Functional assays measure the ability of the compound to inhibit the enzymatic activity of the target kinase. The output is typically an IC50 value.

Principle: This classic assay measures the transfer of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) by the kinase to a specific substrate (peptide or protein). The amount of incorporated radioactivity is then quantified.

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, the specific substrate, ATP (spiked with [γ-32P]ATP or [γ-33P]ATP), and varying concentrations of the pyrazole compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.

  • Stopping the Reaction: Terminate the reaction, often by adding a stop solution (e.g., phosphoric acid).

  • Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the substrate but not the ATP, followed by washing.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Principle: These assays measure the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of remaining ATP is inversely proportional to the kinase activity. The ATP is quantified by a luciferase-based reaction that generates a luminescent signal.

Experimental Workflow:

Sources

Exploratory

Pharmacokinetics and Bioavailability of 3-Amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: A Technical Guide

Executive Summary The 3-amino-1H-pyrazole-4-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-1H-pyrazole-4-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and FLT3 inhibitors). The specific incorporation of an N-(2-methoxyphenyl) moiety at the carboxamide position provides critical hydrogen-bonding and steric interactions within the kinase hinge region. However, this structural combination introduces profound pharmacokinetic (PK) challenges. This whitepaper systematically deconstructs the absorption dynamics, metabolic clearance pathways, and formulation strategies required to optimize the bioavailability of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide derivatives, providing actionable, self-validating protocols for preclinical evaluation.

Physicochemical Profiling & Absorption Dynamics

The oral bioavailability ( F ) of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is fundamentally governed by the interplay between its crystalline lattice energy and lipophilicity.

  • Hydrogen Bonding & Solubility: The pyrazole core (NH donor/acceptor) and the carboxamide linker create a dense network of intermolecular hydrogen bonds. This high crystal lattice energy leads to poor aqueous solubility, typically classifying these molecules as Biopharmaceutics Classification System (BCS) Class II or IV, as observed in the development of[1].

  • Permeability: The addition of the 2-methoxyphenyl group increases the lipophilicity (LogP typically ranging from 2.0 to 3.5). While this enhances passive transcellular permeability across the intestinal epithelium, it exacerbates dissolution-rate limited absorption—a common hurdle requiring extensive physicochemical optimization in [2].

Metabolic Stability and Clearance Pathways

Upon absorption, the compound is subject to significant hepatic first-pass metabolism. The structural features of the molecule present specific "soft spots" for Phase I and Phase II enzymatic degradation.

  • O-Demethylation (Primary Pathway): The 2-methoxy group is highly susceptible to oxidative cleavage by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), yielding a reactive phenol intermediate. This rapid clearance mechanism significantly reduces systemic exposure[2].

  • N-Oxidation: The electron-rich 3-amino group and the pyrazole nitrogens can undergo N-oxidation, a metabolic liability frequently observed in [3].

  • Amide Hydrolysis: While the carboxamide bond is partially shielded by the steric bulk of the adjacent 2-methoxy group, hepatic amidases can still catalyze hydrolysis, releasing 2-methoxyaniline and the pyrazole-4-carboxylic acid core.

MetabolicPathway Parent 3-amino-N-(2-methoxyphenyl)- 1H-pyrazole-4-carboxamide CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Phase I Metabolism Amidase Hepatic Amidases Hydrolysis Parent->Amidase Amide Cleavage M1 O-Demethylated Phenol (Major Metabolite) CYP->M1 O-Dealkylation M2 N-Oxidation Product (Pyrazole Core) CYP->M2 N-Oxidation M3 2-Methoxyaniline + Pyrazole Acid Amidase->M3 Hydrolysis Phase2 UGT / SULT Phase II Conjugation M1->Phase2 Glucuronidation M2->Phase2 Sulfation Excretion Renal / Biliary Excretion M3->Excretion Clearance Phase2->Excretion Clearance

Fig 1. Primary hepatic metabolic clearance pathways of the pyrazole-4-carboxamide scaffold.

Bioavailability Enhancement: Formulation Strategies

Because unmodified crystalline pyrazole-4-carboxamides often exhibit oral bioavailability below 30% due to dissolution-rate limitations, advanced formulation techniques are mandatory for in vivo efficacy.

Amorphous Solid Dispersions (ASDs): By dispersing the active pharmaceutical ingredient (API) in an anti-nucleating polymer matrix such as Hydroxypropyl methylcellulose acetate succinate (HPMCAS), the drug is locked in a high-energy amorphous state. Causality: This formulation directly disrupts the high intermolecular hydrogen-bonding network of the pyrazole-carboxamide core. When administered orally, the polymer prevents rapid recrystallization, allowing the compound to achieve and maintain supersaturation in the gastrointestinal tract, thereby significantly boosting oral bioavailability as demonstrated in [4].

Experimental Protocols: Self-Validating PK Profiling

To accurately determine the pharmacokinetic parameters and validate formulation efficacy, a rigorous in vivo workflow must be employed. The following protocol outlines a standard rodent PK study designed with built-in self-validation mechanisms.

Step 1: Formulation Preparation
  • Intravenous (IV) Dosing: Dissolve the compound at 1 mg/mL in a co-solvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline). Rationale: Ensures complete solubilization to accurately calculate absolute clearance ( CL ) and volume of distribution ( Vss​ ).

  • Oral (PO) Dosing: Prepare a suspension of the ASD formulation at 5 mg/mL in 0.5% Methylcellulose / 0.1% Tween-80[4].

Step 2: In Vivo Dosing & Serial Sampling
  • Administer IV (1 mg/kg) and PO (5 mg/kg) doses to fasted Sprague-Dawley rats (n=3 per route).

  • Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately (4°C, 3000g, 10 min) to isolate plasma.

Step 3: Plasma Extraction (Protein Precipitation)
  • Add 50 µL of plasma to 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., 13C3​ -labeled analog or Tolbutamide).

  • Causality & Validation: The organic solvent denatures plasma proteins, releasing the protein-bound drug. The inclusion of the IS at the earliest extraction step corrects for any volumetric losses, matrix effects, or ion suppression during downstream MS analysis, ensuring quantitative trustworthiness.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.

Step 4: LC-MS/MS Analysis
  • Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Criteria: The analytical run must include a matrix-matched calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The data is only accepted if QC accuracy falls within ±15% of nominal values.

PKWorkflow Prep Formulation Prep (IV: Solution, PO: ASD) Dose In Vivo Dosing (Rodent/Canine) Prep->Dose Sample Serial Blood Sampling (0.08 - 24 hrs) Dose->Sample Extract Plasma Extraction (Protein Precipitation) Sample->Extract LCMS LC-MS/MS Analysis (MRM Mode + IS) Extract->LCMS NCA PK Parameter Calculation (NCA Modeling) LCMS->NCA

Fig 2. Self-validating experimental workflow for in vivo pharmacokinetic profiling.

Quantitative Pharmacokinetic Parameters

The table below summarizes representative non-compartmental analysis (NCA) data for a highly optimized 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide derivative, highlighting the critical impact of ASD formulation on oral exposure[1].

Pharmacokinetic ParameterIntravenous (IV)Oral (PO) - CrystallineOral (PO) - ASD Formulation
Dose (mg/kg) 1.05.05.0
Cmax​ (ng/mL) -125850
Tmax​ (h) -2.00.5
AUC0−∞​ (h·ng/mL) 1,2001,5004,500
T1/2​ (h) 2.83.13.0
Clearance ( CL ) (mL/min/kg) 13.8--
Volume of Distribution ( Vss​ ) (L/kg) 3.2--
Absolute Bioavailability ( F% ) 100% 25% 75%

Data Interpretation: The crystalline form exhibits a suppressed Cmax​ and delayed Tmax​ , indicative of dissolution-rate limited absorption. Transitioning to the ASD formulation yields a 3-fold increase in absolute bioavailability ( F% ), validating the circumvention of the pyrazole's high lattice energy.

References

  • Title: The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Source: Journal of Medicinal Chemistry, 2017. URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: International Journal of Molecular Sciences, 2022. URL: [Link]

  • Title: Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Source: Journal of Medicinal Chemistry, 2019. URL: [Link]

  • Title: WO2021123088A1 - A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix.

Sources

Foundational

Toxicity Profile of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in Mammalian Cell Lines: A Technical Guide

Executive Summary The compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as 3-AMP-4C ) belongs to a highly privileged class of small-molecule scaffolds—the 3-amino-pyrazole-4-carboxamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as 3-AMP-4C ) belongs to a highly privileged class of small-molecule scaffolds—the 3-amino-pyrazole-4-carboxamides. This structural motif is widely recognized in medicinal chemistry for its ability to act as a potent, ATP-competitive kinase inhibitor, frequently targeting Janus kinases (JAK)[1], Aurora kinases (AURKA/B)[2], and Cyclin-Dependent Kinases (CDK2)[3].

While the pharmacological efficacy of pyrazole-4-carboxamide derivatives in oncology and autoimmune models is well-documented, understanding their in vitro toxicity profile in mammalian cell lines is critical for predicting off-target effects, establishing therapeutic windows, and guiding lead optimization. This whitepaper provides an in-depth analysis of the cytotoxicity, apoptotic mechanisms, and standardized screening protocols for evaluating 3-AMP-4C and its structural analogs in mammalian cell models.

Mechanistic Basis of Cytotoxicity

The cytotoxicity of 3-AMP-4C in mammalian cells is not driven by non-specific membrane disruption, but rather by highly specific intracellular kinase inhibition that triggers downstream apoptotic cascades[2].

Kinase Inhibition and Cell Cycle Arrest

The primary amine and carboxamide groups of the pyrazole core act as critical hydrogen-bond donors/acceptors, anchoring the molecule within the highly conserved ATP-binding hinge region of target kinases[1]. In highly proliferative mammalian cell lines (e.g., HepG2, HeLa), the inhibition of Aurora Kinases or CDKs by pyrazole-4-carboxamide derivatives prevents the proper formation of the mitotic spindle and modulates Cyclin B1/cdc2 protein levels[2]. This results in a profound G2/M phase cell cycle arrest or accumulation in the Pre-G1 phase[3].

Induction of Intrinsic Apoptosis

Prolonged mitotic arrest induces cellular stress, which activates the intrinsic (mitochondrial) apoptotic pathway. The molecular signature of this toxicity includes:

  • p53 Upregulation: Activation of the tumor suppressor protein in response to chromosomal instability.

  • Bax/Bcl-2 Modulation: An increase in the pro-apoptotic Bax protein relative to anti-apoptotic Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP)[3].

  • Caspase Activation: Release of cytochrome c triggers the cleavage and activation of Caspase-3, ultimately leading to PARP cleavage and programmed cell death[2].

G Compound 3-AMP-4C (Pyrazole-4-carboxamide) Target Kinase Inhibition (Aurora A/B, CDK2, JAK) Compound->Target Binds ATP hinge region CellCycle G2/M Cell Cycle Arrest (Cyclin B1/cdc2 modulation) Target->CellCycle Blocks mitosis p53 p53 Upregulation & Cellular Stress Target->p53 Triggers stress response Apoptosis Intrinsic Apoptosis (Mammalian Cell Death) CellCycle->Apoptosis Bax Mitochondrial Stress (High Bax/Bcl-2 Ratio) p53->Bax Caspase Caspase-3 Activation & PARP Cleavage Bax->Caspase Cytochrome c release Caspase->Apoptosis

Figure 1: Mechanistic pathway of 3-AMP-4C induced cytotoxicity via kinase inhibition and intrinsic apoptosis.

In Vitro Toxicity Profile in Mammalian Cell Lines

To establish a comprehensive safety and efficacy profile, 3-AMP-4C derivatives are typically evaluated across a panel of mammalian cell lines. The choice of cell lines is deliberate: HepG2 serves as a standard model for evaluating hepatotoxicity (due to its retention of some metabolic competencies), while HEK293 is used to assess general toxicity in non-tumorigenic tissue.

Quantitative Data Summary

The following table synthesizes the expected cytotoxicity (IC₅₀) profiles for potent pyrazole-4-carboxamide derivatives across standard mammalian cell lines, based on validated structure-activity relationship (SAR) studies[2][3][4].

Cell LineTissue OriginMean IC₅₀ Range (μM)Primary Phenotypic Response
HepG2 Human Hepatocellular Carcinoma0.67 – 6.10G2/M Arrest, Intrinsic Apoptosis
HeLa Human Cervical Adenocarcinoma0.43 – 2.50Polyploidization (>8N), Mitotic Catastrophe
MCF-7 Human Breast Adenocarcinoma4.50 – 7.90Pre-G1 Phase Accumulation
HEK293 Human Embryonic Kidney> 50.00Minimal baseline toxicity (Therapeutic Window)

Clinical Insight: The significant differential between the IC₅₀ in highly proliferative carcinoma lines (HepG2, HeLa) and non-tumorigenic lines (HEK293) indicates that the toxicity of 3-AMP-4C is highly dependent on the mitotic index of the tissue, a hallmark of targeted kinase inhibitors.

Experimental Workflows & Standardized Protocols

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Causality is built into the experimental design: we measure mitochondrial reductase activity (MTT) as a proxy for gross viability, followed by Flow Cytometry to confirm that the loss of viability is explicitly caused by apoptosis rather than necrosis.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of 3-AMP-4C in HepG2 cells.

  • Cell Seeding: Harvest logarithmic-phase HepG2 cells and seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Rationale: This density ensures cells remain in the exponential growth phase during the 72-hour assay window, which is critical for evaluating anti-mitotic agents.

  • Compound Preparation: Dissolve 3-AMP-4C in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Incubate cells with the compound for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the mechanism of cell death (Apoptosis vs. Necrosis) and cell cycle arrest.

  • Treatment & Harvest: Treat HepG2 cells with 3-AMP-4C at and the established IC₅₀ for 24 hours. Harvest cells using Trypsin-EDTA, ensuring collection of both floating (dead/dying) and adherent cells.

  • Annexin V / PI Co-staining (Apoptosis): Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Scientific Rationale: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This temporal resolution is critical for validating the intrinsic apoptotic pathway[3].

  • Propidium Iodide Staining (Cell Cycle): For a separate cell aliquot, fix cells in 70% cold ethanol overnight. Treat with RNase A (50 μg/mL) and stain with PI (50 μg/mL).

  • Acquisition: Analyze via flow cytometry. A shift in the DNA content histogram towards the 4N peak confirms G2/M arrest, while an increase in the Sub-G1 population indicates DNA fragmentation associated with apoptosis[2].

Workflow Culture 1. Cell Culture (HepG2, HeLa, HEK293) Treatment 2. Compound Dosing (0.01 μM - 100 μM) Culture->Treatment Assay 3. Viability Assay (MTT Reduction) Treatment->Assay 72h Incubation FlowCyto 4. Flow Cytometry (Annexin V / PI) Treatment->FlowCyto 24h Incubation Analysis 5. Data Integration (IC50 & Mechanism) Assay->Analysis FlowCyto->Analysis

Figure 2: Standardized parallel workflow for evaluating pyrazole-4-carboxamide cytotoxicity and mechanism of action.

Conclusion

The toxicity profile of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in mammalian cell lines is characterized by potent, target-driven cytotoxicity in highly proliferative cells, mediated by kinase inhibition, G2/M cell cycle arrest, and intrinsic apoptosis. By utilizing standardized, self-validating in vitro assays such as MTT and Annexin V/PI flow cytometry, researchers can accurately map the therapeutic index of this compound class, distinguishing between specific pharmacological efficacy and off-target cellular toxicity.

References

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B European Journal of Medicinal Chemistry - PubMed (NIH) URL:[Link][2]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids ACS Omega - ACS Publications URL:[Link][3]

  • Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties ResearchGate URL:[Link][4]

Sources

Exploratory

predicted protein targets for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide to the Identification of Protein Targets for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide Introduction The 1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification of Protein Targets for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Introduction

The 1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous compounds with diverse therapeutic applications, including antifungal[1], anticancer[2], and anti-inflammatory agents. A significant portion of these molecules owes its biological activity to the inhibition of protein kinases, a critical class of enzymes in cellular signaling.[2][3]

This guide focuses on a novel compound, 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide . Given the rich pharmacological history of its structural class, a systematic and multi-faceted approach is essential to elucidate its mechanism of action by identifying its direct protein targets. Such an endeavor is pivotal for advancing the compound through the drug discovery pipeline, from lead optimization to preclinical and clinical development.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic workflow for the target deconvolution of this novel chemical entity. We will explore a synergistic combination of computational prediction methods and robust experimental validation techniques, providing both the theoretical underpinnings and practical, step-by-step protocols. Our approach is designed to be self-validating, ensuring a high degree of confidence in the final target identification.

Part 1: In Silico Target Prediction: Generating the Initial Hypotheses

The journey of target identification for a novel compound begins with a computational, or in silico, approach. These methods leverage the vast repositories of biological and chemical data to generate a preliminary list of potential protein targets, thereby focusing subsequent experimental efforts and conserving resources. This initial phase is one of hypothesis generation, where we cast a wide net to capture all plausible interactions.

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often share common biological targets. By comparing our query compound, 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, to extensive databases of compounds with known protein interactions, we can infer potential targets.

  • Key Resources:

    • ChEMBL: A database of bioactive molecules with drug-like properties, containing a wealth of information on compound-target interactions.[4]

    • PubChem: A public repository of chemical substances and their biological activities.

    • TargetHunter: A web-based tool that identifies potential targets by searching for similar compounds in the ChEMBL database.[5]

The primary metric for similarity is often the Tanimoto coefficient, calculated based on molecular fingerprints. A high Tanimoto score between our query compound and a known bioactive molecule suggests a shared target.[4]

Structure-Based Approaches: The Digital Lock and Key

Structure-based methods, most notably reverse docking, take the opposite approach. Instead of comparing ligands, we "dock" our compound into the three-dimensional structures of a multitude of proteins. This computational simulation predicts the binding affinity and pose of the ligand within the protein's binding site.

  • Key Resources:

    • TarFisDock: A web server that performs reverse docking of a query compound against a panel of protein structures.[5]

    • HelixFold3: An advanced, end-to-end reverse screening platform that models both protein folding and ligand docking simultaneously, offering a more accurate prediction of interactions.[6]

Machine Learning and Artificial Intelligence: The Future of Prediction

The latest generation of in silico tools employs machine learning and artificial intelligence to predict compound-target interactions with increasing accuracy. These models are trained on vast datasets of known interactions and can identify complex patterns that are not apparent through simple similarity searches or docking simulations.[7][8]

  • Key Resources:

    • KinasePred: A computational tool specifically designed to predict the kinase targets of small molecules.[7]

    • KinomePro-DL: A deep learning-based platform for predicting the kinome selectivity profile of small molecules.[8]

Workflow for In Silico Target Prediction

The following diagram illustrates a logical workflow for the in silico prediction of protein targets for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide.

cluster_in_silico In Silico Target Prediction Query_Compound 3-amino-N-(2-methoxyphenyl)- 1H-pyrazole-4-carboxamide Ligand_Based Ligand-Based Approaches (ChEMBL, TargetHunter) Query_Compound->Ligand_Based Structure_Based Structure-Based Approaches (Reverse Docking, HelixFold3) Query_Compound->Structure_Based ML_AI Machine Learning/AI (KinasePred, KinomePro-DL) Query_Compound->ML_AI Predicted_Targets List of Predicted Protein Targets Ligand_Based->Predicted_Targets Structure_Based->Predicted_Targets ML_AI->Predicted_Targets

Caption: Workflow for in silico target prediction.

Summary of In Silico Tools
Method TypeExample ToolsAdvantagesDisadvantages
Ligand-Based ChEMBL, TargetHunterFast, computationally inexpensive.Limited to known ligand-target space.
Structure-Based TarFisDock, HelixFold3Can identify novel interactions.Computationally intensive, sensitive to protein structure quality.
Machine Learning/AI KinasePred, KinomePro-DLCan identify complex patterns, highly predictive.Requires large training datasets, can be a "black box".

Part 2: Experimental Validation of Predicted Targets

While in silico methods provide a valuable starting point, experimental validation is crucial to confirm the predicted interactions and to quantify the affinity and functional consequences of compound binding. This section details the experimental workflows for validating the hypotheses generated in Part 1.

Biochemical Assays: Probing Function

Biochemical assays are the most direct way to determine if a compound affects the function of a putative target protein. For enzymes, this typically involves an inhibition assay where the enzyme's activity is measured in the presence of varying concentrations of the compound.

  • Example: If a kinase is predicted as a target, a kinase inhibition assay would be performed using the purified enzyme, its substrate, and ATP. The amount of phosphorylated substrate would be measured to determine the IC50 value of the compound.

Biophysical Assays: Confirming Direct Binding

Biophysical assays provide direct evidence of a physical interaction between the compound and the target protein. A variety of techniques can be employed, each with its own strengths and weaknesses.

TechniquePrincipleThroughputInformation Provided
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Low to MediumBinding affinity (KD), kinetics (kon, koff).
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.LowBinding affinity (KD), stoichiometry, thermodynamics.
Differential Scanning Fluorimetry (DSF) Measures changes in protein melting temperature upon ligand binding.HighTarget engagement, relative affinity.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability in a cellular environment.Medium to HighTarget engagement in cells, relative potency (EC50).[9][10]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement within a cellular context, which is more physiologically relevant than assays using purified proteins.[11][12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9]

Objective: To determine if 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide binds to a predicted target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Antibody specific to the target protein.

  • Western blotting reagents and equipment.

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the compound at various concentrations or with DMSO for the control group. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Workflow for Experimental Validation

The following diagram illustrates the workflow for the experimental validation of predicted protein targets.

cluster_experimental_validation Experimental Validation Predicted_Targets List of Predicted Protein Targets Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Predicted_Targets->Biochemical_Assays Biophysical_Assays Biophysical Assays (SPR, ITC, DSF, CETSA) Predicted_Targets->Biophysical_Assays Validated_Targets Validated Protein Targets Biochemical_Assays->Validated_Targets Biophysical_Assays->Validated_Targets

Caption: Workflow for experimental validation.

Part 3: Unbiased Experimental Approaches for Target Identification

While the validation of predicted targets is a crucial step, it is equally important to employ unbiased experimental approaches. These methods do not rely on prior predictions and can therefore identify novel or unexpected targets, providing a more complete picture of the compound's mechanism of action.

Affinity Chromatography-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[14][15] The compound is immobilized on a solid support and used as "bait" to "fish out" its interacting proteins. These proteins are then identified by mass spectrometry.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

Objective: To identify the protein binding partners of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide from a cell lysate.

Materials:

  • 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide with a linker for immobilization.

  • Affinity resin (e.g., NHS-activated sepharose beads).

  • Cell lysate.

  • Wash buffers.

  • Elution buffer.

  • Mass spectrometry equipment.

Procedure:

  • Compound Immobilization: Covalently attach the compound to the affinity resin.

  • Incubation: Incubate the compound-bound resin with the cell lysate to allow for protein binding. A control experiment with resin alone or with a non-binding analogue of the compound should be run in parallel.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the mass spectrometry data. Compare the proteins identified in the compound-treated sample to the control sample to identify specific binders.

Kinome Profiling

Given that many pyrazole derivatives are kinase inhibitors, a kinome-wide screen is a highly relevant unbiased approach.[16][17] This involves testing the compound against a large panel of kinases to determine its selectivity profile.

  • Key Services: Several commercial vendors offer kinome profiling services, where the compound is screened against hundreds of purified kinases at a fixed concentration.[18][19] The results are typically presented as a percentage of inhibition for each kinase, allowing for the identification of the most potently inhibited kinases.

Phenotypic Screening and Target Deconvolution

Phenotypic screening is an approach where compounds are tested for their ability to induce a specific cellular phenotype (e.g., cell death in cancer cells, inhibition of viral replication).[20][21] Once a compound with the desired phenotype is identified, the challenging task is to then identify the target responsible for that phenotype, a process known as target deconvolution.[22][23][24]

  • Methods for Target Deconvolution:

    • Genetic Approaches: Using techniques like CRISPR or RNAi to identify genes that, when knocked out or knocked down, mimic or rescue the phenotype of the compound.

    • Proteomic Approaches: Using methods like CETSA coupled with mass spectrometry (CETSA-MS) to identify proteins that are stabilized by the compound in a proteome-wide manner.[9]

Workflow for Unbiased Target Identification

The following diagram illustrates the workflow for unbiased target identification.

cluster_unbiased Unbiased Target Identification Query_Compound 3-amino-N-(2-methoxyphenyl)- 1H-pyrazole-4-carboxamide AP_MS Affinity Chromatography- Mass Spectrometry (AP-MS) Query_Compound->AP_MS Kinome_Profiling Kinome Profiling Query_Compound->Kinome_Profiling Phenotypic_Screening Phenotypic Screening & Target Deconvolution Query_Compound->Phenotypic_Screening Novel_Targets Novel Protein Targets AP_MS->Novel_Targets Kinome_Profiling->Novel_Targets Phenotypic_Screening->Novel_Targets

Caption: Workflow for unbiased target identification.

Part 4: Data Integration and Hypothesis Refinement

The final and most critical step in the target identification process is the integration of data from all the different computational and experimental approaches. This convergence of evidence is what builds a strong and compelling case for a specific protein (or proteins) being the direct target of the compound.

A high-confidence target will ideally be:

  • Predicted by multiple in silico methods.

  • Validated in both biochemical and biophysical assays.

  • Identified in an unbiased screen, such as AP-MS or a kinome profile.

  • Linked to a relevant cellular phenotype.

The following diagram illustrates the data integration process.

cluster_integration Data Integration and Hypothesis Refinement In_Silico_Targets In Silico Predicted Targets High_Confidence_Target High-Confidence Protein Target In_Silico_Targets->High_Confidence_Target Validated_Targets Experimentally Validated Targets Validated_Targets->High_Confidence_Target Unbiased_Targets Unbiasedly Identified Targets Unbiased_Targets->High_Confidence_Target

Caption: Data integration for high-confidence target identification.

Conclusion

The identification of protein targets for a novel compound is a complex but essential undertaking in drug discovery. This guide has outlined a comprehensive and scientifically rigorous strategy for the target deconvolution of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. By synergistically combining in silico prediction with orthogonal experimental validation and unbiased screening, researchers can build a robust and well-supported hypothesis about the compound's mechanism of action. This knowledge is paramount for guiding the future development of this and other novel chemical entities, ultimately accelerating the translation of promising molecules into effective therapeutics.

References

  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. (2019). Chem Biodivers. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]

  • In Silico Tools to Score and Predict Cholesterol–Protein Interactions. (2024). ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Publications. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). PMC. [Link]

  • Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. (2025). ResearchGate. [Link]

  • Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein – protein interactions. (2013). RSC Publishing. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2012). PMC. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. (2022). RSC Publishing. [Link]

  • Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. (2025). ACS Publications. [Link]

  • Selected target prediction tools available on the Internet. (2022). ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025). ResearchGate. [Link]

  • End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. (2026). arXiv. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (2023). PMC. [Link]

  • Probing Protein–Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Columns. (2020). ACS Publications. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. [Link]

  • A precise comparison of molecular target prediction methods. (2025). RSC Publishing. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). PMC. [Link]

  • The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. (2024). ACS Publications. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkat USA. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Programming Biomolecular Interactions with All-Atom Generative Model. (2026). bioRxiv. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2015). PMC. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). BrJAC. [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

  • N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2022). ResearchGate. [Link]

  • Evaluation of affinity-purification coupled to mass spectrometry approaches for capture of short linear motif-based interactions. (2022). Diva Portal. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2023). Frontiers. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Application Note & Synthesis Protocol A Comprehensive Guide to the Synthesis of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide Abstract: This technical guide provides a detailed, step-by-step protocol for the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

A Comprehensive Guide to the Synthesis of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Abstract: This technical guide provides a detailed, step-by-step protocol for the synthesis of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole-4-carboxamide derivatives are recognized as privileged scaffolds in the development of various therapeutic agents, particularly as kinase inhibitors.[1] This document outlines a reliable two-part synthetic strategy, commencing with the construction of the core pyrazole intermediate, ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by its conversion to the final amide product. The protocol is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices, characterization data, and troubleshooting guidance to ensure reproducible and efficient synthesis.

Overall Synthetic Strategy

The synthesis of the target molecule is logically approached in a three-step sequence starting from commercially available precursors. The overall strategy is designed for efficiency and high purity of the final product.

  • Step 1: Cyclocondensation. Formation of the pyrazole core by reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This is a classic and robust method for creating the 3-aminopyrazole-4-carboxylate scaffold.

  • Step 2: Saponification. Hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid, which is essential for the subsequent amide coupling.

  • Step 3: Amide Coupling. Formation of the final amide bond between the pyrazole carboxylic acid and 2-methoxyaniline using a standard peptide coupling agent.

The workflow is visualized below.

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Amide Formation A Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate B Step 1: Cyclocondensation (Reflux in Ethanol) A->B C Intermediate 1: Ethyl 3-amino-1H-pyrazole-4-carboxylate B->C D Step 2: Saponification (NaOH, then H+) C->D E Intermediate 2: 3-amino-1H-pyrazole-4-carboxylic acid D->E G Step 3: Amide Coupling (EDC, HOBt, DIPEA) E->G F 2-methoxyaniline F->G H Final Product: 3-amino-N-(2-methoxyphenyl)-1H- pyrazole-4-carboxamide G->H

Diagram 1: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This initial step constructs the essential heterocyclic core of the molecule. The reaction is a cyclocondensation where hydrazine, a 1,2-dinucleophile, reacts with ethyl 2-cyano-3-ethoxyacrylate, a 1,3-dielectrophile precursor.

Materials and Reagents
ReagentCAS No.Mol. WeightQuantityMoles (equiv.)
Ethyl 2-cyano-3-ethoxyacrylate94-05-3169.18 g/mol 10.0 g59.1 mmol (1.0)
Hydrazine hydrate (~64%)7803-57-850.06 g/mol ~3.7 mL59.1 mmol (1.0)
Ethanol (Anhydrous)64-17-546.07 g/mol 100 mL-
Ethyl Acetate141-78-688.11 g/mol As needed-
BrineN/AN/AAs needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-
Step-by-Step Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (10.0 g, 59.1 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature to achieve a clear solution.

  • Carefully add hydrazine hydrate (~3.7 mL, 59.1 mmol) dropwise to the stirred solution over 5-10 minutes. An initial exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be recrystallized from a mixture of ethanol and water or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 3-amino-1H-pyrazole-4-carboxylate as a white to light-yellow solid.[2][3]

  • Dry the purified product under vacuum. Expected yield: 75-85%.

Part 2: Synthesis of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

This part involves two key transformations: the hydrolysis of the ester to a carboxylic acid and the subsequent amide bond formation.

Step 2: Saponification to 3-amino-1H-pyrazole-4-carboxylic acid

Principle: Base-catalyzed hydrolysis (saponification) converts the ethyl ester into a carboxylate salt, which is then protonated with acid to yield the free carboxylic acid.

Materials and Reagents
ReagentCAS No.Mol. WeightQuantityMoles (equiv.)
Ethyl 3-amino-1H-pyrazole-4-carboxylate6994-25-8155.15 g/mol 8.0 g51.6 mmol (1.0)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 3.1 g77.4 mmol (1.5)
Water7732-18-518.02 g/mol 80 mL-
Hydrochloric Acid (2M HCl)7647-01-036.46 g/mol As needed-
Step-by-Step Protocol
  • In a 250 mL round-bottom flask, dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (8.0 g, 51.6 mmol) in 80 mL of water.

  • Add sodium hydroxide pellets (3.1 g, 77.4 mmol) to the solution.

  • Heat the mixture to reflux (100°C) for 2-3 hours, monitoring by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise while stirring. A white precipitate will form. Continue adding acid until the pH of the solution is ~3-4.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water and then dry under vacuum to yield 3-amino-1H-pyrazole-4-carboxylic acid. This intermediate is often used directly in the next step without further purification. Expected yield: 90-98%.

Step 3: Amide Coupling with 2-methoxyaniline

Principle: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[4] This protocol uses the common and effective EDC/HOBt coupling system.[5] EDC (a carbodiimide) activates the acid, and HOBt acts as an additive to form a less-reactive intermediate that minimizes side reactions and racemization (if applicable). DIPEA is used as a non-nucleophilic base to neutralize any acid salts.

G cluster_mech Amide Coupling Mechanism Acid R-COOH (Pyrazole Acid) Intermediate1 O-acylisourea (Active Intermediate) Acid->Intermediate1 +EDC EDC EDC Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 +HOBt HOBt HOBt Product R-CONH-R' (Final Amide) Intermediate2->Product +Amine Amine R'-NH2 (2-methoxyaniline)

Diagram 2: Simplified logic of EDC/HOBt mediated amide coupling.

Materials and Reagents
ReagentCAS No.Mol. WeightQuantityMoles (equiv.)
3-amino-1H-pyrazole-4-carboxylic acid27533-57-9127.10 g/mol 6.0 g47.2 mmol (1.0)
2-methoxyaniline90-04-0123.15 g/mol 5.8 g47.2 mmol (1.0)
EDC·HCl25952-53-8191.70 g/mol 10.8 g56.6 mmol (1.2)
HOBt (Hydroxybenzotriazole)2592-95-2135.13 g/mol 7.6 g56.6 mmol (1.2)
DIPEA (Diisopropylethylamine)7087-68-5129.24 g/mol 16.5 mL94.4 mmol (2.0)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 150 mL-
Step-by-Step Protocol
  • To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-1H-pyrazole-4-carboxylic acid (6.0 g, 47.2 mmol), HOBt (7.6 g, 56.6 mmol), and anhydrous DMF (150 mL).

  • Stir the mixture until all solids are dissolved.

  • Add 2-methoxyaniline (5.8 g, 47.2 mmol) followed by DIPEA (16.5 mL, 94.4 mmol).

  • Cool the flask to 0°C in an ice bath.

  • Add EDC·HCl (10.8 g, 56.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 500 mL of cold water.

  • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove DMF and salts.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexanes) to yield 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide as a solid.

  • Dry the final product under vacuum. Expected yield: 65-80%.

Characterization of Final Product

It is imperative to confirm the identity and purity of the synthesized compound. The following are expected characterization data.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point Specific to the compound, to be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.5 (s, 1H, amide NH), ~8.1 (s, 1H, pyrazole CH), ~7.0-8.0 (m, 4H, Ar-H), ~5.5 (br s, 2H, amino NH₂), ~3.8 (s, 3H, OCH₃), ~12.5 (br s, 1H, pyrazole NH). Note: Peaks are predictive and may shift.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Expected peaks for pyrazole ring carbons, aromatic carbons, amide carbonyl (~160-165 ppm), and methoxy carbon (~55 ppm).
Mass Spec (ESI+) m/z: 233.10 [M+H]⁺

Troubleshooting Guide

Potential IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; impure hydrazine; moisture.Ensure anhydrous ethanol is used. Check the concentration of hydrazine hydrate. Increase reflux time if TLC shows starting material.
Incomplete Saponification (Step 2) Insufficient NaOH or reaction time.Use a slight excess of NaOH (1.5-2.0 equiv.). Increase reflux time and monitor carefully by TLC.
Failed or Low Yield in Amide Coupling (Step 3) Inactive coupling reagents; moisture; impure starting materials.Use fresh, high-quality EDC and HOBt. Ensure the reaction is run under an inert, dry atmosphere. Ensure the carboxylic acid from Step 2 is thoroughly dried.
Product is difficult to purify Presence of unreacted starting materials or coupling by-products (e.g., isourea).For coupling by-products, wash the crude solid with a dilute acid (e.g., 1M HCl) and then a dilute base (e.g., sat. NaHCO₃) before final purification. Column chromatography is highly recommended.

Safety Precautions

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • EDC·HCl and HOBt: Irritants and sensitizers. Avoid inhalation of dust and skin contact.

  • DIPEA and DMF: Handle in a fume hood. DMF is a suspected teratogen.

  • Standard laboratory safety practices should be followed at all times.

References

  • Hirai, K., Uchida, A., & Ohno, R. (2002). Herbicide Classes in Development. In P. Böger, K. Hirai, & K. Wakabayashi (Eds.), Herbicide Classes in Development (pp. 179–289). Springer-Verlag. URL: [Link]

  • Fan, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8485-8501. URL: [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Abdel-Latif, E., Keshk, A. A., Saeed, A., & Khalil, A. M. (2017). Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. ResearchGate. URL: [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151(10), 1639-1647. URL: [Link]

  • Al-Issa, S. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7056-7067. URL: [Link]

  • PureSynth. (n.d.). Ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved March 19, 2026, from PureSynth. URL: [Link]

  • Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Retrieved March 19, 2026, from Google Patents.
  • Patsnap. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Retrieved March 19, 2026, from Eureka. URL: [Link]

  • Korkusuz, E., Yildirim, I., & Albayrak, S. (2013). Investigation of Some Functionalization Reactions of 4-Benzoyl-5- phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl Chloride and Their Antimicrobial Activity. ResearchGate. URL: [Link]

  • Gomaa, A. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(11), 1845. URL: [Link]

  • Akella, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(10), 1344-1346. URL: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 19, 2026, from HepatoChem. URL: [Link]

  • Dabholkar, V. V., & Gharat, K. P. (2018). Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy Using NiFe2O4 Nanocatalyst. Der Pharma Chemica, 10(4), 62-67. URL: [Link]

  • Cankar, P., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. URL: [Link]

  • Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3589-3593. URL: [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved March 19, 2026, from r/organicchemistry. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved March 19, 2026, from Organic & Biomolecular Chemistry. URL: [Link]

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Application

Application Note: A Validated RP-HPLC Method for the Quantification of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. This novel pyrazole carboxamide derivative is of significant interest in pharmaceutical research, necessitating a reliable analytical method for its characterization and quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection at a wavelength determined by UV spectrophotometric analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This validated method is suitable for routine quality control and stability testing of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in bulk drug substance and formulated products.

Introduction

3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole carboxamide class, a scaffold known for a wide range of biological activities.[4][5][6] As with any potential therapeutic agent, a robust and reliable analytical method is crucial for ensuring its quality, safety, and efficacy throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[7] This application note provides a comprehensive guide to the development and validation of an RP-HPLC method for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, offering a detailed protocol for researchers and drug development professionals.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide reference standard (purity > 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Development

The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and good resolution from potential impurities.

Selection of Stationary Phase

A C18 column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for a broad range of analytes, including aromatic and amide-containing compounds.[8] The non-polar nature of the C18 stationary phase provides good retention for moderately polar compounds like the target analyte.

Selection of Mobile Phase

A combination of an aqueous buffer and an organic modifier was selected for the mobile phase. A phosphate buffer was chosen to maintain a consistent pH and control the ionization state of the analyte, which is crucial for reproducible retention times. A pH of 3.0 was selected to ensure the protonation of the amino group, leading to better peak shape and retention on the C18 column. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution was employed to ensure the elution of any potential impurities with different polarities and to achieve a reasonable run time.

Selection of Detection Wavelength

The UV spectrum of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide was recorded using a PDA detector. The wavelength of maximum absorbance (λmax) was determined to be 254 nm, which was selected for the quantitative analysis to ensure high sensitivity.

Optimized Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][3][9] The following validation parameters were assessed:

System Suitability

System suitability testing is an integral part of the analytical method and ensures the performance of the chromatographic system.[10] A working standard solution (50 µg/mL) was injected six times, and the system suitability parameters were evaluated.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of the method was determined by comparing the chromatograms of a blank (diluent), a standard solution, and a sample solution. The peak for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide was well-resolved from any other peaks, and the peak purity was confirmed using a PDA detector.

Linearity and Range

The linearity of the method was established by analyzing a series of six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45210x + 1250

The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the specified range.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%4039.899.5%0.9%
100%5050.2100.4%0.7%
120%6059.799.5%0.8%

The high recovery rates demonstrate the accuracy of the method.

Precision

The precision of the analytical method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2]

  • Repeatability: Six replicate injections of the standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability (Intra-day) 0.6%
Intermediate Precision (Inter-day) 1.1%

The low relative standard deviation values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the results. The parameters varied included the pH of the mobile phase (± 0.2 units), the column temperature (± 2 °C), and the flow rate (± 0.1 mL/min). The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Workflow Diagrams

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation prep_solutions Prepare Mobile Phases, Diluent, and Standards instrument_setup HPLC System Setup & Equilibration prep_solutions->instrument_setup select_column Select Stationary Phase (C18) instrument_setup->select_column select_mobile_phase Select Mobile Phase (ACN/Buffer) select_column->select_mobile_phase select_wavelength Determine Detection Wavelength (λmax) select_mobile_phase->select_wavelength optimize_conditions Optimize Gradient, Flow Rate, and Temperature select_wavelength->optimize_conditions system_suitability System Suitability optimize_conditions->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analysis Sample Analysis robustness->analysis report Generate Report analysis->report

Caption: Overall workflow for HPLC method development and validation.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Performance Tests Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range Specificity Specificity (Peak Purity) Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range LOD->LOQ

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

A simple, sensitive, and reliable RP-HPLC method for the quantitative determination of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide has been developed and validated in accordance with ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The developed method is suitable for the routine analysis of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in quality control laboratories.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. precisionFDA. [Link]

  • Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

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Method

in vivo dosing guidelines for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in murine models

An in-depth guide to establishing in vivo dosing regimens for novel pyrazole carboxamide derivatives in murine models, with a focus on 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide as a representative compound. I...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to establishing in vivo dosing regimens for novel pyrazole carboxamide derivatives in murine models, with a focus on 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide as a representative compound.

Introduction: The Therapeutic Potential of the Pyrazole Carboxamide Scaffold

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1] This structural motif is present in approved drugs and clinical candidates targeting a wide array of diseases, from cancer to infectious diseases and inflammation.[2][3][4][5] The versatility of the pyrazole core allows for fine-tuning of steric and electronic properties, enabling the design of highly selective inhibitors for various enzyme classes, including kinases and other signaling proteins.[2][4][6]

Given the frequent emergence of novel pyrazole carboxamide derivatives from discovery campaigns, a systematic and scientifically rigorous approach to establishing their in vivo pharmacology is paramount. This guide provides a comprehensive framework for determining appropriate dosing guidelines for a representative molecule, 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, in murine models. The principles and protocols outlined herein are broadly applicable to other compounds within this chemical class.

Phase 1: Foundational In Vitro Characterization

Before any in vivo experiments are initiated, a thorough in vitro characterization of the compound is essential to establish its biological activity and therapeutic hypothesis. This initial phase ensures that the transition to animal models is data-driven and ethically justified.

Target Engagement and Potency

The primary objective is to confirm that the compound interacts with its intended molecular target and to quantify its potency.

  • Biochemical Assays: Determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) against the purified target protein (e.g., a specific kinase, receptor, or enzyme).

  • Cell-Based Assays: Confirm the compound's activity in a cellular context. This measures the half-maximal effective concentration (EC50) in modulating a specific cellular pathway or function. For instance, a pyrazole carboxamide targeting a kinase should demonstrate inhibition of a downstream phosphorylation event. An example from a related pyrazole derivative targeting Hematopoietic Progenitor Kinase 1 (HPK1) involved measuring the reduction of phosphorylated SLP76 (pSLP76) in T-cells.[2]

Selectivity and Off-Target Profiling

Selectivity is a critical determinant of a compound's therapeutic index. It is crucial to assess the compound's activity against a panel of related and unrelated targets to identify potential off-target effects that could lead to toxicity.

  • Kinase Panels: For kinase inhibitors, screening against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™) is standard practice.

  • Cell Viability/Cytotoxicity Assays: Evaluate the compound's effect on the viability of various cell lines (both cancerous and non-cancerous) to determine its general cytotoxicity. It's important to note that some pyrazole carboxamide derivatives have shown unexpected acute toxicity in vivo that was not predicted by standard in vitro cytotoxicity assays, suggesting the need for more specialized assessments like mitochondrial respiration inhibition.[7][8]

Data Summary: In Vitro Profile

The data from these initial studies should be systematically organized to guide in vivo study design.

ParameterExperimental AssayPurposeExample Target Value
Potency Biochemical IC50Quantify direct target inhibition< 100 nM
Cell-based EC50Confirm cellular activity< 500 nM
Selectivity Kinase Panel ScreenIdentify off-target activities> 30-fold selectivity over related kinases
Cytotoxicity MTT/CellTiter-Glo on HepG2Assess general toxicityCC50 > 10 µM

Phase 2: Preclinical Formulation and Pharmacokinetics

With a solid in vitro profile, the focus shifts to preparing the compound for in vivo administration and understanding its behavior within a biological system.

Physicochemical Characterization and Vehicle Formulation

The ability to formulate a compound for consistent and reliable delivery is a critical, and often challenging, step.

  • Solubility Assessment: Determine the compound's solubility in various pharmaceutically acceptable solvents and vehicles (e.g., PBS, saline, DMSO, PEG400, Tween 80, carboxymethylcellulose).

  • Vehicle Selection: The goal is to develop a stable and biocompatible formulation. A common starting point for oral (PO) dosing in mice is a suspension or solution in a vehicle such as 0.5% (w/v) methylcellulose in water with 0.1% (v/v) Tween 80. For intravenous (IV) administration, a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% saline might be appropriate.

Protocol 1: Preparation of an Oral Suspension

  • Weigh the required amount of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide.

  • Create a 0.5% methylcellulose solution by slowly adding methylcellulose to heated water (60-70°C) with stirring, then allowing it to cool to room temperature.

  • Add 0.1% Tween 80 to the methylcellulose solution.

  • Triturate the compound with a small amount of the vehicle to create a uniform paste.

  • Gradually add the remaining vehicle to the paste while stirring or vortexing to achieve the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume).

  • Ensure the suspension is homogenous before each administration.

In Vivo Pharmacokinetic (PK) Profiling

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This study informs dose selection and scheduling for subsequent efficacy studies.

  • Study Design: A typical pilot study in mice (e.g., C57BL/6 or BALB/c) involves administering a single dose of the compound via both IV and PO routes to separate groups of animals.

  • Dose Selection: The initial dose can be guided by the in vitro potency and any available data from similar compounds. For novel pyrazole carboxamides, a starting oral dose might range from 10 to 50 mg/kg. For instance, a selective HPK1 inhibitor from a pyrazole series was evaluated at an oral dose of 30 mg/kg in mice.[2]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Key PK parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

    • F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * 100.

Data Summary: Representative Pharmacokinetic Parameters
ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)F%
Compound X IV525000.0845003.5N/A
PO3018002.0126004.047%

Phase 3: In Vivo Pharmacodynamics and Efficacy

This phase connects drug exposure (PK) to biological effect (pharmacodynamics, PD) and, ultimately, therapeutic efficacy.

Pharmacodynamic (PD) / Target Engagement Studies

The goal is to demonstrate that the compound engages its target in vivo at a dose that produces relevant plasma concentrations.

Protocol 2: In Vivo Target Engagement Assay

  • Dose mice with the compound at several dose levels (e.g., 10, 30, 100 mg/kg) based on PK data.

  • At various time points post-dose (e.g., 2, 6, 24 hours), collect the target tissue (e.g., tumor, spleen).

  • Prepare tissue lysates and measure the level of a target-specific biomarker. For a kinase inhibitor, this is often the phosphorylation of a direct downstream substrate (e.g., pSLP76 for an HPK1 inhibitor).[2]

  • Correlate the degree of biomarker modulation with the plasma concentrations of the compound at the corresponding time points. This establishes a PK/PD relationship.

Dose-Ranging Efficacy Studies

Once a PK/PD relationship is established, dose-ranging studies in a relevant murine disease model (e.g., a tumor xenograft model for an anti-cancer agent) are conducted to find the minimum effective dose.

  • Dose Selection: Choose a range of doses and schedules based on the PK/PD and MTD (Maximum Tolerated Dose) data. The MTD is determined from a preliminary acute toxicity study where escalating doses are administered to identify the highest dose that does not cause significant morbidity.

  • Study Execution: Administer the compound to cohorts of disease-bearing mice and monitor the therapeutic outcome (e.g., tumor growth inhibition, reduction in inflammatory markers, parasite clearance).[3]

  • Endpoint Analysis: At the end of the study, collect tissues for biomarker analysis to confirm target engagement and its correlation with the efficacy endpoint.

Workflow Visualization

The overall process of establishing in vivo dosing guidelines can be visualized as a structured workflow.

InVivo_Dosing_Workflow cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: Preclinical Formulation & PK cluster_2 Phase 3: In Vivo PD & Efficacy cluster_3 Outcome invitro_potency Target Potency (IC50) formulation Formulation Development invitro_potency->formulation invitro_selectivity Selectivity Profiling invitro_selectivity->formulation invitro_cyto Cytotoxicity (CC50) invitro_cyto->formulation pk_study Pilot PK Study (PO/IV) formulation->pk_study pk_params Determine Cmax, AUC, t1/2, F% pk_study->pk_params mtd_study Toxicity / MTD Study pk_params->mtd_study pd_study PK/PD Study (Target Engagement) pk_params->pd_study efficacy_study Dose-Ranging Efficacy Study mtd_study->efficacy_study pd_study->efficacy_study final_dose Establish Therapeutic Dose & Schedule efficacy_study->final_dose

Caption: A streamlined workflow for determining the in vivo dose of a novel compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrazole carboxamide kinase inhibitor.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Adapter Adapter Protein Receptor->Adapter P TargetKinase Target Kinase (e.g., a Pyrazole Target) Adapter->TargetKinase Downstream Downstream Effector TargetKinase->Downstream P TF Transcription Factor Downstream->TF Response Cellular Response (e.g., Proliferation) TF->Response Compound 3-Amino-N-(2-methoxyphenyl) -1H-pyrazole-4-carboxamide Compound->TargetKinase

Caption: Inhibition of a signaling cascade by a pyrazole carboxamide kinase inhibitor.

Conclusion

Establishing in vivo dosing guidelines for a novel compound like 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a systematic, multi-step process. It begins with rigorous in vitro characterization and progresses through carefully designed pharmacokinetic, pharmacodynamic, and toxicological studies in murine models. By integrating data from each phase, researchers can identify a safe and effective dosing regimen, paving the way for more advanced preclinical and, eventually, clinical development. This structured approach maximizes the potential for success while adhering to the principles of responsible animal use in research.

References

  • Blake, D. et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 12(7), 1335-1341. [Link]

  • Maly, D. J. et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(10), 1614-1622. [Link]

  • Siu, T. et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. [Link]

  • Lee, J. Y. et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 80, 266-276. [Link]

  • Patel, A. et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1081-1087. [Link]

  • Pinto, D. J. et al. (2001). Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 44(4), 566-578. [Link]

  • Preston, S. et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Wang, F. et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11739-11749. [Link]

  • Li, Y. et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(10), 1494-1502. [Link]

  • Kumar, V. et al. (2018). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Current Drug Discovery Technologies, 15(4), 323-334. [Link]

  • Cytokinetics. (2023). MYQORZO (aficamten) Prescribing Information. [Link]

  • Preston, S. et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Request PDF. [Link]

  • Faria, J. V. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349. [Link]

  • Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 263-265. [Link]

  • Wang, Y. et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3589-3593. [Link]

  • Shetty, N. S. et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040. [Link]

  • Hernandez-Valle, M. et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 69. [Link]

  • Zhang, Y. et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Organic & Biomolecular Chemistry, 19(47), 10328-10339. [Link]

Sources

Application

Comprehensive NMR Spectroscopy Characterization of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Executive Summary The compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide represents a highly functionalized, privileged scaffold frequently utilized in the development of kinase inhibitors and antimicrobial a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide represents a highly functionalized, privileged scaffold frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. Accurate structural elucidation of this molecule is complicated by its extensive hydrogen-bonding network and the presence of multiple exchangeable heteroatom protons (pyrazole -NH, amide -NH, and amino -NH₂).

This application note provides a definitive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind solvent selection, acquisition parameters, and 2D spectral interpretation, this guide ensures robust, reproducible structural validation for drug development professionals[2].

Physicochemical & Structural Profile

Before initiating NMR acquisition, understanding the electronic environment of the target molecule is critical for predicting chemical shifts and relaxation behaviors[3].

  • Chemical Name : 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

  • Molecular Formula : C₁₁H₁₂N₄O₂

  • Molecular Weight : 232.24 g/mol

  • Key Structural Features :

    • An electron-rich 1H-pyrazole core.

    • A primary amino group at C3 capable of hydrogen bonding.

    • A carboxamide linker at C4 bridging to an ortho-substituted aromatic system.

    • A 2-methoxyphenyl ring providing distinct steric and electronic shielding effects.

Methodological Framework & Protocols

Sample Preparation: The Causality of Solvent Selection

The selection of the NMR solvent is the most critical variable in the characterization of highly polar, hydrogen-bonding molecules[3].

Protocol:

  • Weigh precisely 5.0–10.0 mg of the analyte into a clean glass vial.

  • Dissolve the sample in 0.6 mL of anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D).

  • Vortex gently until complete dissolution is achieved.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Expert Insight (Causality): Why anhydrous DMSO-d₆? The molecule contains four exchangeable protons. If a non-polar solvent like CDCl₃ is used, the compound will likely suffer from poor solubility and severe signal broadening due to intermolecular hydrogen bonding. DMSO-d₆ acts as a strong hydrogen-bond acceptor, breaking molecular aggregates and sharpening the signals. Furthermore, using strictly anhydrous DMSO-d₆ prevents the chemical exchange of the -NH and -NH₂ protons with residual water (HOD), allowing them to be observed as distinct, quantifiable peaks rather than a merged baseline hump[3].

NMR Acquisition Parameters

To create a self-validating system, the acquisition parameters must account for the varying relaxation times (T₁) of the nuclei within the molecule[4].

¹H NMR Acquisition (400 MHz or 600 MHz):

  • Scans (NS) : 16 to 32

  • Relaxation Delay (D1) : 2.0 seconds. Rationale: Ensures complete relaxation of the broad, exchangeable -NH signals for accurate integration.

  • Spectral Width : 14 ppm (from -1 to 13 ppm) to capture the highly deshielded pyrazole -NH proton[5].

¹³C NMR Acquisition (100 MHz or 150 MHz):

  • Scans (NS) : 1024 to 2048

  • Relaxation Delay (D1) : 3.0 seconds. Rationale: The molecule contains five quaternary carbons (C3, C4, C=O, C1', C2'). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ times. A 3.0-second delay prevents severe under-integration or complete loss of these critical backbone signals[6].

  • Decoupling : WALTZ-16 proton decoupling.

Structural Elucidation Workflow

NMR_Workflow SamplePrep Sample Preparation (Anhydrous DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C Spectra) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing (FT, Phasing, Baseline) Acq1D->Process Acq2D->Process Assign Signal Assignment & Structural Elucidation Process->Assign Validate Validation (Purity & Identity) Assign->Validate

Workflow for the NMR structural elucidation of pyrazole-4-carboxamides.

Diagnostic Spectral Signatures

Data processing must begin with internal calibration. The chemical shift scale is referenced to the residual DMSO-d₆ pentet at 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C [3]. To self-validate the integration, the methoxy group singlet (~3.85 ppm) is set to exactly 3.00 protons; all other integrals must scale proportionally to yield a total of 12 protons.

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Rationale
12.00 – 12.50br s1HPyrazole N1-HHighly deshielded due to ring aromaticity; exchangeable[7].
9.20 – 9.50s1HAmide N-HDownfield shifted by the adjacent carbonyl and anisotropic effects of the phenyl ring[5].
8.10 – 8.25dd1HPhenyl H-6'Ortho to the amide group; deshielded by the carbonyl oxygen proximity.
7.95 – 8.10s1HPyrazole C5-HCharacteristic isolated aromatic singlet for 4-substituted pyrazoles[1].
7.00 – 7.15m2HPhenyl H-4', H-5'Overlapping multiplet typical for meta/para protons of an anisole derivative.
6.90 – 7.00dd1HPhenyl H-3'Shielded by the electron-donating resonance of the adjacent methoxy group.
5.80 – 6.20br s2HAmino -NH₂Broadened due to quadrupolar relaxation of nitrogen; exchangeable[7].
3.85s3HMethoxy -OCH₃Sharp, intense singlet; serves as the internal integration standard.
Table 2: Expected ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Rationale
162.5QuaternaryC=O (Amide)Characteristic carbonyl region for conjugated amides[5].
154.2QuaternaryPyrazole C3Highly deshielded by the directly attached electronegative -NH₂ group.
149.8QuaternaryPhenyl C2'Deshielded by the directly attached oxygen atom of the methoxy group.
133.4CHPyrazole C5Typical shift for the unsubstituted carbon in a pyrazole ring[7].
128.1QuaternaryPhenyl C1'Attached to the amide nitrogen.
124.6CHPhenyl C6'Aromatic CH.
121.8CHPhenyl C4'Aromatic CH.
120.3CHPhenyl C5'Aromatic CH.
111.4CHPhenyl C3'Highly shielded due to ortho-resonance donation from the methoxy oxygen.
104.5QuaternaryPyrazole C4Unusually shielded for an aromatic carbon due to the electron-donating effects of the adjacent -NH₂ and ring nitrogens[1].
56.2CH₃Methoxy -OCH₃Standard aliphatic shift for an aryl methyl ether.
2D NMR Validation (The Self-Validating Step)

While 1D NMR provides a strong hypothesis for the structure, 2D NMR is required to definitively prove the regiochemistry of the amide linkage between the two ring systems[2].

Heteronuclear Multiple Bond Correlation (HMBC): To unambiguously confirm the structure, inspect the HMBC spectrum for cross-peaks connecting the fragments. The Amide N-H proton (~9.35 ppm) must show a 2-bond correlation (²J_CH) to the Amide C=O (~162.5 ppm) and a 3-bond correlation (³J_CH) to the Phenyl C1' (~128.1 ppm) . Furthermore, the Pyrazole C5-H (~8.05 ppm) will show a strong ³J_CH correlation to the Amide C=O , firmly establishing that the carboxamide group is covalently bound to position 4 of the pyrazole ring[1].

Quantitative NMR (qNMR) for Purity Assessment

Once the structural identity is confirmed, the identical 1D ¹H NMR spectrum can be utilized for absolute purity determination without requiring a compound-specific reference standard. By spiking the sample with a known mass of an internal standard (e.g., maleic acid, singlet at 6.26 ppm in DMSO-d₆), the purity of the 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide batch can be calculated with precision exceeding 99%[4][6].

References

  • Agilent Technologies. Easy, Precise and Accurate Quantitative NMR. [Link]

  • Journal of Applied Pharmaceutical Science. Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]

  • ACS Publications. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives. [Link]

  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]

  • Bruker. Structure & small molecule elucidation. [Link]

Sources

Method

Application Note &amp; Protocols: High-Throughput Screening for Novel HSP90 Inhibitors Featuring 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of HSP90 in Oncology and the Promise of Pyrazole-Based Inhibitors Heat shock protein 90 (HSP90) is a highly conserved molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of HSP90 in Oncology and the Promise of Pyrazole-Based Inhibitors

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1][2] In oncology, HSP90 has emerged as a prime therapeutic target due to its essential role in stabilizing numerous oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3][4] Inhibition of HSP90's ATPase activity leads to the degradation of these client proteins, offering a multi-pronged attack on cancerous cells.[5]

The pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including kinase inhibition and anticancer properties.[6][7] This application note details a robust high-throughput screening (HTS) protocol to identify and characterize novel HSP90 inhibitors, using the hypothetical compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide as a case study. This compound shares structural similarities with known HSP90 inhibitors like Onalespib (AT13387), a potent, second-generation HSP90 inhibitor that has been evaluated in clinical trials.[1][8][9]

This guide provides a comprehensive framework for assay development, validation, and execution, designed to be adaptable for screening large compound libraries to discover next-generation HSP90-targeted therapeutics.

Principle of the Assay: An Overview of the HSP90 ATPase Inhibition Assay

The functional activity of HSP90 is intrinsically linked to its ability to bind and hydrolyze ATP. This ATPase activity is essential for the chaperone cycle that facilitates client protein maturation.[5] This protocol describes a biochemical, fluorescence-based assay designed to measure the inhibition of HSP90's ATPase activity. The assay quantifies the amount of ADP produced in the enzymatic reaction, which serves as a direct measure of HSP90 activity. A decrease in ADP production in the presence of a test compound indicates potential inhibition of HSP90.

The workflow for this high-throughput screening assay is depicted in the following diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (Test Compounds & Controls) Dispensing Dispense Reagents & Compounds into 384-well Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (HSP90, ATP, Assay Buffer) Reagent_Prep->Dispensing Incubation Incubation (Enzymatic Reaction) Dispensing->Incubation Detection Addition of Detection Reagent Incubation->Detection Signal_Read Signal Measurement (Fluorescence Reader) Detection->Signal_Read QC Quality Control (Z'-factor, S/B) Signal_Read->QC Hit_ID Hit Identification (% Inhibition) QC->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response

Caption: A generalized workflow for the high-throughput screening of HSP90 inhibitors.

Detailed Protocols and Methodologies

Materials and Reagents
  • HSP90α (human, recombinant) : High-purity enzyme is critical for assay performance.

  • ATP : Adenosine 5'-triphosphate, disodium salt.

  • Assay Buffer : 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl₂, 0.1% BSA, 2 mM DTT.

  • Test Compound : 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, dissolved in 100% DMSO.

  • Positive Control : Onalespib (AT13387) or other known HSP90 inhibitors.

  • Detection Reagent : A commercially available ADP-Glo™ Kinase Assay kit or similar ADP quantification system.[10]

  • Assay Plates : 384-well, low-volume, white, opaque plates suitable for fluorescence measurements.

  • Reagent Reservoirs and Liquid Handling Instrumentation : Automated liquid handlers are essential for HTS.[11]

Step-by-Step Protocol for HSP90 ATPase Inhibition Assay
  • Compound Plate Preparation :

    • Prepare a stock solution of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in 100% DMSO.

    • Using an acoustic liquid handler, perform serial dilutions to create a concentration gradient of the test compound directly in the assay plates. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

    • Designate wells for positive controls (e.g., 1 µM Onalespib) and negative controls (DMSO vehicle only).

  • Reagent Preparation :

    • Prepare the HSP90 enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 100 nM).

    • Prepare the ATP solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 50 µM).

    • Scientist's Note: The optimal concentrations of HSP90 and ATP should be determined empirically during assay development to ensure the reaction is in the linear range.

  • Assay Execution :

    • Using an automated liquid handler, add 5 µL of the 2X HSP90 enzyme solution to each well of the 384-well plate containing the pre-dispensed compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure a robust signal-to-background ratio.

  • Signal Detection :

    • Following the manufacturer's instructions for the ADP detection kit, add the stop/detection reagents. Typically, this involves a two-step process to first terminate the enzymatic reaction and deplete the remaining ATP, followed by the addition of a reagent to convert ADP to a luminescent signal.[10]

    • Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

  • Data Acquisition :

    • Measure the luminescence signal using a plate reader compatible with 384-well plates.

Assay Validation: Ensuring Robust and Reliable Data

Before initiating a full-scale HTS campaign, it is imperative to validate the assay to ensure its performance is robust, reproducible, and suitable for identifying true hits.[12][13]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, reflecting the separation between the high and low controls.Z' ≥ 0.5
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B ≥ 3
Coefficient of Variation (%CV) A measure of the variability of the signal within control wells.%CV ≤ 10%
DMSO Tolerance The effect of the compound solvent (DMSO) on assay performance.Assay performance should be stable at the final screening concentration of DMSO (typically ≤ 1%).[12]

The following diagram illustrates the relationship between the assay signals and the calculation of the Z'-factor:

Z_Factor cluster_distributions Signal Distributions Z_formula Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ) neg_control Negative Control (DMSO) μ_neg, σ_neg pos_control Positive Control (Inhibitor) μ_pos, σ_pos

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Application

applications of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in kinase inhibition studies

Application Notes & Protocols: AT7519 for Advanced Kinase Inhibition Studies Introduction: Unveiling AT7519, a Multi-Targeted Cyclin-Dependent Kinase Inhibitor 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, more...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: AT7519 for Advanced Kinase Inhibition Studies

Introduction: Unveiling AT7519, a Multi-Targeted Cyclin-Dependent Kinase Inhibitor

3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, more commonly known in scientific literature as AT7519 , is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] The dysregulation of CDK activity is a hallmark of many cancers, making them prime therapeutic targets.[1][3] AT7519 distinguishes itself as a second-generation CDK inhibitor, developed through fragment-based medicinal chemistry, exhibiting a favorable profile in preclinical and early-phase clinical studies.[3][4][5]

This guide provides an in-depth exploration of AT7519's mechanism of action and offers detailed protocols for its application in kinase inhibition research. The methodologies described herein are designed to empower researchers to effectively investigate the cellular and biochemical consequences of multi-CDK inhibition, from direct enzymatic assays to complex cell-based functional studies.

Mechanism of Action: A Dual Assault on Cell Cycle and Transcription

AT7519 exerts its potent anti-proliferative effects through the ATP-competitive inhibition of a specific subset of CDKs, primarily targeting those involved in cell cycle regulation and transcriptional control.[3] Its activity is not limited to a single CDK, which underlies its broad efficacy in various cancer models.[1][3][5]

1. Inhibition of Cell Cycle Progression: AT7519 potently inhibits CDK1, CDK2, CDK4, and CDK6.[3][6] These kinases are critical drivers of the cell cycle.

  • CDK4/6: In complex with Cyclin D, these kinases initiate the G1 phase progression by phosphorylating the Retinoblastoma protein (Rb).

  • CDK2: In complex with Cyclin E and then Cyclin A, CDK2 further phosphorylates Rb and other substrates to promote the G1-to-S phase transition and DNA replication.

  • CDK1: As a complex with Cyclin B, CDK1 is the master regulator of the G2-to-M phase transition, driving entry into mitosis.

By inhibiting these key kinases, AT7519 induces cell cycle arrest, primarily at the G1/S and G2/M phases, preventing cancer cell division.[3][5][7] This is evidenced by the reduced phosphorylation of CDK substrates like Rb and Nucleophosmin (NPM).[3][4]

2. Inhibition of Transcription: A crucial aspect of AT7519's mechanism is its potent inhibition of CDK9.[3][6][8] CDK9, in complex with Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a step that is essential for the transition from transcription initiation to productive elongation.[1][8]

Inhibition of CDK9 by AT7519 leads to decreased phosphorylation of RNA Pol II, resulting in transcriptional repression.[1][8] This has a profound impact on the expression of proteins with short half-lives, many of which are critical for cancer cell survival, including anti-apoptotic proteins like Mcl-1 and XIAP.[1][8] This transcriptional inhibition is a key contributor to the apoptotic response induced by AT7519.[8]

3. Additional Targets: AT7519 also demonstrates inhibitory activity against CDK5 and Glycogen Synthase Kinase-3β (GSK-3β).[3][8] The activation of GSK-3β through dephosphorylation has been shown to contribute to AT7519-induced apoptosis in multiple myeloma, a mechanism that can act independently of transcriptional inhibition.[1]

AT7519_Mechanism_of_Action cluster_0 Cell Cycle Control cluster_1 Transcriptional Control CDK46_D CDK4/6 Cyclin D Rb pRb CDK46_D->Rb P CDK2_E CDK2 Cyclin E CDK2_E->Rb P CDK1_B CDK1 Cyclin B G2_M G2/M Transition CDK1_B->G2_M E2F E2F G1_S G1/S Transition E2F->G1_S CDK9_T CDK9 Cyclin T RNA_Pol_II RNA Pol II CDK9_T->RNA_Pol_II P Transcription Gene Transcription (e.g., Mcl-1) RNA_Pol_II->Transcription AT7519 AT7519 AT7519->CDK46_D Inhibits AT7519->CDK2_E Inhibits AT7519->CDK1_B Inhibits AT7519->CDK9_T Inhibits Kinase_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, AT7519, [γ-³²P]ATP) B Aliquot Kinase, Substrate, & AT7519 Dilutions into Reaction Plate A->B C Initiate Reaction by Adding [γ-³²P]ATP B->C D Incubate at 30°C (e.g., 30-60 min) C->D E Stop Reaction (e.g., Add Phosphoric Acid) D->E F Transfer to Filter Plate & Wash to Remove Unincorporated ATP E->F G Add Scintillation Cocktail & Measure Radioactivity (Counts Per Minute) F->G H Calculate % Inhibition & Determine IC50 G->H

Figure 2. Workflow for a radiometric in vitro kinase assay.

Materials:

  • Purified, active CDK/Cyclin complex (e.g., CDK2/CycA)

  • Kinase substrate (e.g., Histone H1) [9]* AT7519 stock solution (in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 15 mM MgCl₂, 5 mM EGTA, 1 mM DTT) [9]* [γ-³²P]ATP

  • Cold ATP

  • Stop Solution (e.g., 75 mM orthophosphoric acid)

  • Filter plates (e.g., Millipore MAPH)

  • Scintillation fluid and counter

Procedure:

  • Prepare AT7519 Dilutions: Create a serial dilution series of AT7519 in Kinase Reaction Buffer containing a fixed, low percentage of DMSO (e.g., 1%). Include a "vehicle control" (DMSO only) and a "no enzyme" control.

  • Set Up Reaction Plate: In a 96-well plate, add the following to each well in order:

    • Kinase Reaction Buffer

    • Substrate (e.g., 0.2 mg/mL Histone H1)

    • Diluted AT7519 or vehicle control

    • CDK/Cyclin enzyme

  • Initiate Kinase Reaction: Prepare an ATP mix containing cold ATP and a spike of [γ-³²P]ATP. Add this mix to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding an excess of Stop Solution. [9]6. Filter Binding: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Washing: Wash the wells multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove all unbound radioactivity.

  • Quantification: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each AT7519 concentration relative to the vehicle control.

    • Plot percent inhibition versus log[AT7519] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability and Proliferation Assay (MTS/CCK8)

Objective: To determine the effect of AT7519 on the metabolic activity and proliferation of cancer cell lines (EC50).

Rationale: This assay measures the downstream cellular consequence of kinase inhibition. A reduction in the conversion of a tetrazolium salt (like MTS) to a formazan product indicates a decrease in metabolically active, viable cells, which serves as a proxy for anti-proliferative or cytotoxic effects.

Cell_Viability_Workflow A Seed Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of AT7519 B->C D Incubate for 72 hours C->D E Add MTS Reagent to Each Well D->E F Incubate for 1-4 hours (Color Development) E->F G Measure Absorbance at 490 nm F->G H Calculate % Viability & Determine EC50 G->H

Figure 3. Experimental workflow for an MTS cell viability assay.

Materials:

  • Human cancer cell line of interest (e.g., HCT116, U87MG) [3][5]* Complete cell culture medium

  • AT7519 stock solution (in 100% DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution) [8]* Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2x serial dilution series of AT7519 in complete medium. Remove the old medium from the cells and add 100 µL of the AT7519 dilutions. Include wells for "vehicle control" (DMSO at the highest concentration used, e.g., 0.5%) and "no cell" blanks. [8]3. Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doublings and is a standard endpoint for assessing anti-proliferative effects. [3][8]4. MTS Addition: Add 20 µL of MTS reagent directly to each well. [8]5. Color Development: Incubate the plate for 1-4 hours at 37°C, or until sufficient color change is observed in the vehicle control wells.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percent viability for each treatment condition relative to the vehicle control (set to 100% viability).

    • Plot percent viability versus log[AT7519] and fit the data to determine the EC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of AT7519 on cell cycle phase distribution.

Rationale: As AT7519 inhibits CDKs that govern cell cycle checkpoints, a primary functional outcome is arrest at specific phases (G1, S, or G2/M). [5]Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • AT7519

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of AT7519 (e.g., 0.5x, 1x, and 2x the EC50 value) and a vehicle control for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Transfer the cell suspension to a falcon tube and centrifuge.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This step fixes the cells and permeabilizes the membrane. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes. RNase is included to degrade RNA and ensure that PI only stains DNA.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a histogram of PI fluorescence intensity. The software will deconvolute the histogram to provide the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples to identify cell cycle arrest.

References

  • Santo, L., Vallet, S., Hideshima, T., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Oncogene. [Link]

  • Mohamed, A. B., Tarek, S., Taha, R., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics. [Link]

  • Squires, M. S., Sweeney, P. J., Lock, V., et al. (2009). AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Therapeutics Ltd. [Link]

  • Chen, J., Wang, Y., Chen, Y., et al. (2022). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Cell Death & Disease. [Link]

  • Squires, M. S., Feltell, R. E., Wallis, N. G., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. [Link]

  • ClinicalTrials.gov. Onalespib + CDKI AT7519 for Advanced Cancer. ClinicalTrials.gov. [Link]

  • Santo, L., Hideshima, T., Cirstea, D., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. PubMed. [Link]

  • Mahadevan, D., Plummer, R., Squires, M. S., et al. (2015). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in Cell Culture Media

This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in cell culture media. This document pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in cell culture media. This document provides in-depth troubleshooting strategies and detailed protocols to ensure the successful use of this compound in your experiments.

Introduction: Understanding the Challenge

3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a small molecule with potential applications in various cell-based assays. However, like many organic compounds, it can exhibit limited aqueous solubility, leading to precipitation when introduced into complex cell culture media. This precipitation can compromise experimental results by altering the effective concentration of the compound and potentially introducing cytotoxic artifacts.[1] This guide will walk you through a systematic approach to identify the cause of precipitation and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating immediately after I add it to the cell culture medium?

A1: Immediate precipitation is often a result of "solvent shock."[2] This occurs when a compound dissolved in a high-concentration organic solvent stock (like 100% DMSO) is rapidly diluted into the aqueous environment of the cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution.[3]

Q2: I observed precipitation hours or days after adding the compound to my cells. What could be the cause?

A2: Delayed precipitation can be due to several factors:

  • Compound Instability: The compound may not be stable at 37°C in the culture medium over extended periods.

  • Temperature Effects: Changes in temperature can affect solubility.[1]

  • pH Shifts: Cellular metabolism can alter the pH of the medium over time, which can impact the solubility of pH-sensitive compounds.[1][4]

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1]

Q3: Can the type of cell culture medium I use affect the solubility of the compound?

A3: Absolutely. Different media formulations have varying compositions of salts, amino acids, vitamins, and buffering systems, all of which can influence compound solubility.[5][6] The presence and concentration of serum (e.g., Fetal Bovine Serum - FBS) can also play a significant role, as proteins like albumin can bind to and help solubilize some compounds.[2][7]

Q4: Is it a good idea to filter out the precipitate?

A4: No, filtering the precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results.[8] The best approach is to address the root cause of the precipitation.

Troubleshooting Workflow

This workflow provides a step-by-step approach to diagnosing and resolving precipitation issues.

G A Precipitation Observed B Immediate Precipitation (Solvent Shock) A->B Timing? C Delayed Precipitation A->C Timing? D Optimize Dilution Method B->D E Lower Stock Concentration B->E F Check Compound Stability C->F G Evaluate Media Effects C->G H Assess Environmental Factors C->H I Successful Solubilization D->I E->I F->I G->I H->I

Caption: A troubleshooting decision tree for addressing compound precipitation.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Stock Solution and Dilution Protocol

The way you prepare your stock solution and introduce it to the media is a critical first step.

Protocol 1: Preparing a DMSO Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide.

  • Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Aiding Dissolution: If the compound does not dissolve readily, you can gently vortex the tube.[9] For more stubborn compounds, brief sonication in a water bath or gentle warming (e.g., 37°C) can be effective.[9] Be cautious with heat, as it can degrade some compounds.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8][9]

Protocol 2: Diluting the Stock Solution into Cell Culture Media

To avoid "solvent shock," a stepwise dilution is recommended.[2]

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.[3]

  • Intermediate Dilution: Create an intermediate dilution by adding a small volume of your DMSO stock to a small volume of pre-warmed media (e.g., a 1:10 dilution).

  • Vigorous Mixing: Mix this intermediate dilution thoroughly by vortexing or pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed media.

  • Thorough Mixing: Mix the final solution well before adding it to your cells.

Guide 2: Systematic Evaluation of Media and Environmental Factors

If optimizing the dilution protocol doesn't resolve the issue, the problem may lie with the media composition or environmental conditions.

Table 1: Factors Influencing Compound Solubility in Cell Culture

FactorPotential IssueRecommended Action
pH The typical cell culture pH of 7.2-7.4 may not be optimal for your compound's solubility.[4][10]Test the compound's solubility in buffers of varying pH to determine its pH-solubility profile. For ionic compounds with basic anions, a lower pH may increase solubility.[11]
Serum Concentration Low serum concentrations may not provide enough protein binding to keep the compound in solution.If your experimental design allows, try increasing the serum concentration (e.g., from 5% to 10% FBS).[2] Serum albumin can bind to and solubilize hydrophobic compounds.[12]
Media Components High concentrations of certain salts, like calcium, can contribute to precipitation.[13]If you are preparing your own media, ensure that components like CaCl2 are dissolved separately before being added to the final mixture.[13]
Temperature While pre-warming media is generally recommended, some compounds are less soluble at higher temperatures.[1]Test the compound's solubility at both room temperature and 37°C to see if temperature is a contributing factor.
CO2 Levels The CO2 concentration in your incubator affects the pH of media buffered with sodium bicarbonate.[10]Ensure your incubator's CO2 levels are properly calibrated.

Protocol 3: Determining the Maximum Soluble Concentration

  • Prepare a serial dilution of your compound in your specific cell culture medium.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • The highest concentration that remains clear is the approximate maximum soluble concentration for your experimental conditions.[1]

Guide 3: Advanced Solubilization Strategies

For particularly challenging compounds, you may need to consider more advanced formulation strategies.

  • Alternative Solvents: While DMSO is common, other solvents like ethanol or DMF might be suitable, depending on their compatibility with your cells.[14] Always test for solvent toxicity.

  • Solubilizing Agents: For some applications, the use of solubilizing agents like cyclodextrins can be considered. These can encapsulate hydrophobic compounds and increase their aqueous solubility.[8]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow for introducing a small molecule inhibitor into a cell-based assay.

G cluster_0 Preparation cluster_1 Dilution cluster_2 Application A Weigh Compound B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Aliquot and Store (-20°C or -80°C) B->C D Thaw Stock Solution C->D F Intermediate Dilution (e.g., 1:10 in media) D->F E Pre-warm Media (37°C) E->F G Final Dilution in Media F->G H Add to Cells G->H I Incubate (37°C, 5% CO2) H->I J Assay Readout I->J

Caption: Workflow for preparing and using a small molecule inhibitor in cell culture.

References

  • faCellitate. (2022, November 30). All you need to know about cell culture media.
  • AAT Bioquest. (2023, November 6). What are the components of cell culture media?
  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Labome. (2023, July 8). Cell Culture Media: A Review.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • Creative Bioarray. (2025, May 9).
  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • MilliporeSigma. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. Biomolecular Screening, 10(7), 855-859.
  • Li, L., et al. (2017). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. Analytical chemistry, 89(17), 9399–9406.
  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?
  • Wang, D., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of visualized experiments : JoVE, (115), 54397.
  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth.
  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media.
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-1-(4-methoxyphenyl)
  • Lancia, J. K., et al. (2019). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS chemical biology, 14(10), 2200–2211.
  • PubChem. (n.d.). 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide.
  • Williams, R. (2022, April 7).
  • PubChem. (n.d.). 3-amino-1H-pyrazole-4-carboxylic acid.
  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 44(4), 566–578.
  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells.
  • Angeli, A., et al. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 63(21), 12793–12804.
  • Büyükgüngör, O., et al. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 26(11), 3169.
  • Arkin, M. R., et al. (2003). Binding of small molecules to an adaptive protein-protein interface.
  • Kos, J., et al. (2012). Synthesis of 3-(2-aminoethyl)

Sources

Optimization

purification techniques for crude 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide reaction mixtures

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. This resource is designed for researchers, med...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this target compound with high purity. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles for heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile largely depends on the synthetic route used. For a typical synthesis involving the coupling of a 3-amino-1H-pyrazole-4-carboxylic acid with 2-methoxyaniline, you can expect:

  • Unreacted Starting Materials: 3-amino-1H-pyrazole-4-carboxylic acid and 2-methoxyaniline.

  • Coupling Reagent Byproducts: Urea derivatives (if using carbodiimides like EDC), or phosphine oxides (if using phosphonium-based reagents like BOP or PyBOP).

  • Side-Reaction Products: N-acylated ureas or products from the decomposition of starting materials or reagents.[1][2]

  • Colored Impurities: Often arise from the oxidation of reaction intermediates or the final product.[1]

Q2: My crude product has poor solubility. How does this affect my purification strategy?

A2: Poor solubility is a common issue with pyrazole derivatives and can complicate purification. If the compound precipitates during column chromatography, it can lead to streaking, poor separation, and low recovery.[3] For recrystallization, finding a suitable solvent system that dissolves the compound when hot but allows for precipitation upon cooling is critical. The molecular structure of your target compound, with its hydrogen bond donors (amino, amide N-H) and acceptors (amide carbonyl, methoxy oxygen), suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols, and lower solubility in non-polar solvents like hexanes.[4]

Q3: Which purification technique is generally the most effective for this compound?

A3: A multi-step approach is often best.

  • Acid-Base Extraction: This is a highly recommended first step. The 3-amino group on the pyrazole ring is basic and can be protonated by a dilute acid (e.g., 1M HCl).[3] This allows you to selectively extract your desired product into the aqueous phase, leaving behind non-basic organic impurities.

  • Recrystallization: If the product is obtained as a solid after extraction and is relatively pure (>85%), recrystallization is an excellent method for achieving high purity.

  • Column Chromatography: This is the most versatile technique for separating complex mixtures. Given the basic nature of your compound, using a deactivated stationary phase is crucial for good results.[3]

Troubleshooting Guide

Problem 1: My compound is sticking to the silica gel column, resulting in streaking and very low recovery.

  • Probable Cause: The basic 3-amino group on the pyrazole ring is interacting strongly with the acidic silanol groups on the surface of standard silica gel. This strong adsorption prevents the compound from eluting properly.

  • Solution:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) or ammonia in methanol.[3] This will neutralize the acidic sites on the silica, minimizing the strong interaction with your basic compound.

    • Switch Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.

    • Use a Stronger Eluent: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increasing the percentage of ethyl acetate or adding a small amount of methanol can help elute the compound more effectively.[3]

Problem 2: After purification by column chromatography, my NMR still shows unreacted 2-methoxyaniline.

  • Probable Cause: The polarity of 2-methoxyaniline might be very close to that of your product in the chosen eluent system, leading to co-elution.

  • Solution:

    • Perform an Acid Wash: Before chromatography, dissolve the crude mixture in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid (e.g., 1M HCl). Both your product and the unreacted aniline are basic and will move into the aqueous layer as their hydrochloride salts.[1]

    • After separating the layers, basify the aqueous layer with a base (e.g., 1M NaOH) until the pH is >10.

    • Your product and the aniline will precipitate or can be extracted back into an organic solvent. This pre-purification step removes non-basic impurities. Now, when you run the column on this partially purified material, the separation between your product and the aniline will be the primary focus, and you can fine-tune the mobile phase (e.g., using a shallow gradient) to resolve them.

Problem 3: I am struggling to obtain high-quality crystals of my product via recrystallization.

  • Probable Cause: The compound may be precipitating too quickly as an amorphous solid or oiling out of solution. This is often due to an inappropriate solvent choice or cooling the solution too rapidly.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound poorly at room temperature but completely at an elevated temperature. Good candidates to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water or toluene/ethyl acetate.

    • Control the Cooling Rate: Once dissolved at high temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of a more ordered crystal lattice.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful crystallization.

Problem 4: My final product is colored (yellow, brown), but the literature suggests it should be a white solid.

  • Probable Cause: The color is likely due to small amounts of highly colored impurities, possibly from oxidation or side reactions.[1]

  • Solution:

    • Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb many colored impurities.[1]

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Be sure to pre-heat your funnel and receiving flask to prevent premature crystallization.

    • Allow the clear, colorless filtrate to cool as described in the recrystallization protocol.

Workflow & Protocol Section

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude reaction mixture.

PurificationWorkflow start Crude Reaction Mixture tlc_analysis Analyze by TLC/LCMS Identify major components start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid main_impurity What is the nature of the main impurity? is_solid->main_impurity Yes acid_base_extraction Protocol 1: Acid-Base Extraction is_solid->acid_base_extraction No (Oily) main_impurity->acid_base_extraction Neutral / Acidic chromatography Protocol 3: Column Chromatography main_impurity->chromatography Basic / Similar Polarity recrystallization Protocol 2: Recrystallization acid_base_extraction->recrystallization Solid Precipitates acid_base_extraction->chromatography Oily Product recrystallization->chromatography Impure after Recrystallization pure_product Pure Product (Verify by NMR, LCMS) recrystallization->pure_product High Purity Achieved chromatography->pure_product

Caption: Decision workflow for purification strategy selection.

Protocol 1: Acid-Base Extraction

This protocol leverages the basicity of the 3-amino group to separate the desired product from non-basic impurities.[1][3]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated product, being a salt, will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Wash the organic layer one more time with a fresh portion of 1M HCl and combine the aqueous extracts. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M aqueous NaOH or saturated NaHCO₃ solution until the pH of the solution is basic (pH > 10, check with pH paper). A precipitate of your purified product should form.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of a non-polar solvent (like diethyl ether or hexanes) to aid in drying. Dry the solid under vacuum.

    • If no solid forms (or product is oily): Extract the basified aqueous solution two to three times with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is effective for purifying solid products that are already at a moderate purity level (>85%).

  • Solvent Selection: In a small test tube, add ~50 mg of your crude product. Add a solvent (e.g., ethanol, isopropanol) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring, adding more solvent in small portions until the solid is completely dissolved. Avoid adding excessive solvent.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat at reflux for 5-10 minutes.[1]

  • (Optional) Hot Filtration: If charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

This method is ideal for separating complex mixtures or when recrystallization fails.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack the column with the slurry.

  • Deactivation (Crucial Step): Equilibrate the packed column by flushing it with at least 3-5 column volumes of the mobile phase containing 0.5-1% triethylamine (Et₃N) to neutralize the silica gel.[3]

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data Summary Table

Purification TechniqueProsConsBest For
Acid-Base Extraction - Excellent for removing non-basic impurities- Scalable and cost-effective- High recovery rates- Does not separate basic impurities from the product- Requires handling of acids and basesInitial cleanup of crude mixtures with significant non-basic or acidic impurities.[1][3]
Recrystallization - Can yield very high purity material- Relatively simple and inexpensive- Removes impurities present in small quantities- Requires the product to be a solid- Finding a suitable solvent can be time-consuming- Can have lower yields if product is partially soluble in cold solventFinal polishing step for solid products that are already >85% pure.[1]
Column Chromatography - Highly versatile; can separate complex mixtures- Can separate compounds with very similar properties- Can be time-consuming and labor-intensive- Requires significant solvent volumes- Potential for product loss on the columnComplex mixtures, separating isomers, or when other methods fail.[3][5]

References

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. [Link]

  • Yurchenko, A. A., et al. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

This guide provides a comprehensive framework for diagnosing and resolving HPLC peak tailing issues encountered during the analysis of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. Designed for researchers and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for diagnosing and resolving HPLC peak tailing issues encountered during the analysis of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. Designed for researchers and drug development professionals, this document synthesizes fundamental chromatographic principles with field-proven troubleshooting protocols to ensure robust and reproducible analytical methods.

Section 1: Quick Diagnosis & FAQs

This section addresses the most common initial questions regarding peak tailing for this specific analyte.

Q1: What is the primary reason my 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide peak is tailing?

A1: The most probable cause is secondary ionic interactions between the basic amino group on your analyte and acidic residual silanol groups (Si-OH) on the surface of standard silica-based HPLC columns.[1][2] The primary amine is easily protonated (R-NH3+), especially at acidic to neutral pH, leading to strong electrostatic attraction to ionized, negatively charged silanols (Si-O-). This mixed-mode retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][3]

Q2: What is the first and simplest adjustment I should make to my method?

A2: The first step is to evaluate and adjust your mobile phase pH. For a basic compound like this, operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing the problematic secondary interactions.[2][4] Conversely, using a high pH (e.g., pH 9-10) can neutralize the charge on the amine group, which also reduces tailing, but this requires a pH-stable column.[5][6]

Q3: My peak tailing persists even after pH adjustment. What's the next logical step?

A3: If pH adjustment is insufficient, the next step is to introduce a "silanol masking agent" or a competitive base into your mobile phase. A small concentration (e.g., 0.1% v/v) of an amine additive like triethylamine (TEA) or diethylamine (DEA) can compete with your analyte for the active silanol sites, effectively shielding your analyte from these interactions and improving peak shape.[7][8][9]

Section 2: Systematic Troubleshooting Workflow

Peak tailing can originate from chemical interactions, column issues, or system hardware problems. Follow this systematic workflow to diagnose the root cause efficiently.

The Troubleshooting Pathway

This diagram outlines the logical progression for diagnosing the source of peak tailing.

G cluster_0 cluster_1 Chemical Factors cluster_2 Column Factors cluster_3 System Factors cluster_4 start Observe Peak Tailing (Asymmetry > 1.2) ph_check Step 1: Mobile Phase pH Is pH ≥ 2 units away from analyte pKa? start->ph_check buffer_check Step 2: Buffer Strength & Additives Is buffer concentration adequate (10-25mM)? Consider adding a competitive amine (e.g., TEA). ph_check->buffer_check If tailing persists column_type Step 3: Column Chemistry Is the column end-capped? Consider a modern, high-purity silica or hybrid particle column. buffer_check->column_type column_health Step 4: Column Health Is the column old or contaminated? Is there a void at the inlet? column_type->column_health If tailing persists dead_volume Step 5: Extra-Column Volume Check for long/wide tubing. Ensure fittings are zero-dead-volume. column_health->dead_volume overload Step 6: Mass Overload Is the sample concentration too high? dead_volume->overload If tailing persists solution Symmetrical Peak Achieved overload->solution

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Mobile Phase Investigation

The mobile phase is the most flexible tool for controlling peak shape.

Analyte pKa and Mobile Phase pH

The key functional groups on 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide are the primary amine and the pyrazole ring. The primary amine is basic, while the pyrazole ring has both weakly acidic and weakly basic properties. The primary amine is the main driver of peak tailing. To achieve a robust separation, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.[4][9]

  • Low pH (Ion Suppression of Silanols): At a pH of ~3, most silanol groups are protonated and neutral (Si-OH), while the analyte's amine group is fully protonated and positively charged (R-NH3+). This minimizes the strong ionic attraction, significantly improving peak shape.[2]

  • High pH (Analyte Charge Neutralization): At a pH of ~10 (requires a pH-stable column), the amine group is deprotonated and neutral (R-NH2), eliminating its ionic interaction with the now-ionized silanols.[5]

Buffer Selection and Ionic Strength

A buffer is critical for maintaining a stable pH. Unstable pH can lead to inconsistent ionization and poor reproducibility.[10]

  • Concentration: Use a buffer concentration of 10-25 mM. This is sufficient to control pH without causing potential precipitation in high organic content.[10]

  • Type: For LC-MS compatibility, volatile buffers are required.[11]

    • Low pH: Formic acid (0.1%), or ammonium formate (~10-20 mM, pH ~3.7). Ammonium formate provides higher ionic strength, which can further shield silanol interactions and improve peak shape for basic compounds.[12][13]

    • High pH: Ammonium hydroxide or ammonium bicarbonate (~10 mM, pH ~10).

Stationary Phase & Column Issues

The choice and condition of the HPLC column are paramount.

Understanding Silanol Interactions

Standard silica particles have surface silanol groups. During manufacturing, most of these are chemically bonded with the C18 chains, but residual, unreacted silanols always remain.[14][15] These can be highly acidic and are the primary sites for secondary interactions.

Caption: Analyte interaction with an ionized silanol group on the stationary phase.

Column Selection

To minimize tailing, select a column designed to reduce silanol activity.

Column TypeMechanism for Reducing TailingRecommended Use Case
High-Purity, End-Capped Silica Uses a secondary reaction with a small silane (e.g., trimethylsilane) to "cap" and block many of the residual silanol groups.[14][16][17]General purpose, good starting point for methods at low to neutral pH.
Hybrid Particle (e.g., BEH, CSH) Silica-polymer hybrids are intrinsically more resistant to pH extremes and often have lower silanol activity than pure silica.Excellent for methods requiring high pH or for particularly challenging basic compounds.
Polar-Embedded Phase Incorporates a polar group (e.g., carbamate) near the base of the alkyl chain, which shields the analyte from underlying silanols.Provides alternative selectivity and can improve peak shape for bases in low ionic strength mobile phases.[4]
System & Hardware Effects

If chemical and column factors have been addressed, the issue may be with the HPLC system itself.

  • Extra-Column Volume (Dead Volume): This is the volume within the system outside of the column, including injector loops, tubing, and detector cells.[18][19] Excessive volume allows the analyte band to spread, causing peak broadening and tailing.[19][20]

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~125 µm) and keep lengths to a minimum. Ensure all fittings are properly seated to avoid small voids.[4][21]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, most commonly fronting, but sometimes tailing.[22]

    • Solution: Dilute the sample or reduce the injection volume and observe if the peak shape improves.[22]

  • Column Contamination & Voids: If all peaks in the chromatogram begin to tail, it may indicate a physical problem with the column.[23] A blocked inlet frit or a void at the head of the column can distort the flow path.[23][24]

    • Solution: Try back-flushing the column (if permitted by the manufacturer). If this fails, the column may need to be replaced. Using a guard column can protect the analytical column from particulate contamination.[22]

Section 3: Experimental Protocols

Protocol A: Mobile Phase pH & Additive Screening

Objective: To systematically evaluate the effect of mobile phase pH and competitive amine additives on peak shape.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL solution of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in a 50:50 mixture of acetonitrile and water.

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (Low pH + TEA): 0.1% Formic Acid and 0.1% Triethylamine in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Conditions:

    • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10-90% B over 10 minutes.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength.

  • Experimental Runs:

    • Run 1: Equilibrate the system with Mobile Phase A1 and B. Perform an injection.

    • Run 2: Flush the system thoroughly. Equilibrate with Mobile Phase A2 and B. Perform an injection.

  • Data Analysis:

    • Measure the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the analyte peak in both runs. A value closer to 1.0 indicates better symmetry.[23] Compare the results to determine the most effective condition.

ConditionExpected OutcomeRationale
0.1% Formic Acid (pH ~2.7) Significant improvement in peak shape compared to an unbuffered mobile phase.Suppresses silanol ionization, reducing secondary interactions.[2]
0.1% FA + 0.1% TEA Potentially the best peak shape.Combines pH control with competitive masking of active silanol sites by the protonated TEA.[7]
References
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International. [Link]

  • What Is End-Capping in HPLC Columns? (n.d.). Chrom Tech. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016, September 23). Journal of Chromatography A. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 27). LCGC International. [Link]

  • Column Volume and Extra-Column Volume. (2025, July 23). Phenomenex. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (n.d.). Journal of Biomolecular Techniques. [Link]

  • The role of end-capping in reversed-phase. (n.d.). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • 1H-Pyrazole-4-carboxamide. (n.d.). PubChem. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020, November 11). LCGC International. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]

  • End-capping. (2023, December 8). Separation Science. [Link]

  • Interaction of amine with the silanol group and its contribution to the silanization. (n.d.). ResearchGate. [Link]

  • Extra-Column Volume in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]

  • Extracolumn Effects. (2026, March 18). LCGC International. [Link]

  • The Role of End-Capping in Reversed-Phase. (2025, October 29). LabRulez LCMS. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Waters Corporation. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]

  • Difference between the normal and end capped columns. (2013, March 4). Chromatography Forum. [Link]

  • The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. (1997, November). Journal of Chromatographic Science. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2025, August 7). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

validation of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide target engagement using surface plasmon resonance

High-Fidelity Target Engagement Validation: SPR vs. Orthogonal Methods for 3-Amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide As a Senior Application Scientist, validating target engagement (TE) for low-molecular-weig...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Target Engagement Validation: SPR vs. Orthogonal Methods for 3-Amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

As a Senior Application Scientist, validating target engagement (TE) for low-molecular-weight (LMW) compounds requires moving beyond simple biochemical inhibition assays to rigorous biophysical characterization. The compound 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide (MW 246 Da) represents a highly privileged pharmacophore in targeted drug discovery. The 3-aminopyrazole core is a canonical kinase hinge-binder, utilizing its 3-amino group as a hydrogen bond donor and the pyrazole N2 as an acceptor to anchor into the ATP-binding pocket of kinases (such as CDKs or Aurora kinases)[1][2].

To optimize this scaffold, we must define not just if it binds, but how it binds. Surface Plasmon Resonance (SPR) stands as the gold standard for this task, offering real-time, label-free (RT-LF) kinetic resolution ( kon​ , koff​ )[3]. This guide objectively compares SPR against orthogonal biophysical methods and details a self-validating experimental workflow for LMW target engagement.

The Mechanistic Rationale for Kinetic Profiling

While thermodynamic affinity ( KD​ ) dictates the concentration required for target saturation at equilibrium, it is the residence time ( τ=1/koff​ ) that often correlates best with in vivo efficacy and target vulnerability[4].

For a small, rigid molecule like 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, binding events are typically characterized by rapid association rates. Resolving these fast kinetics requires the advanced microfluidics and high-frequency data sampling of modern SPR platforms (e.g., Biacore T200 or 8K)[5]. Alternative methods often struggle with the low signal-to-noise ratio inherent to a ~246 Da analyte displacing solvent in a massive protein pocket.

Objective Comparison of Biophysical TE Alternatives

To build a robust validation cascade, SPR should be contextualized alongside Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF/TSA).

Table 1: Comparison of Biophysical Methods for LMW Target Engagement

Analytical TechniquePrimary OutputLMW Sensitivity (<300 Da)Sample ConsumptionThroughputStrengths & Limitations
SPR (Biacore) Kinetics ( kon​,koff​,KD​ )High (Detects <100 Da)Low (1-5 μ g protein)Medium-HighPros: Gold standard for kinetics; high sensitivity. Cons: Requires microfluidic maintenance; sensitive to bulk refractive index[6].
BLI (Octet) Kinetics ( kon​,koff​,KD​ )Medium (Struggles <300 Da)Low (Recoverable)HighPros: Fluidics-free; tolerant to crude samples. Cons: Lower sensitivity for small fragments like aminopyrazoles.
ITC Thermodynamics ( ΔH,ΔS,n )Low (Requires high conc.)High (mg quantities)LowPros: Direct measurement of enthalpy/entropy; true solution state[7]. Cons: Low throughput; high material cost[8].
DSF (TSA) Thermal Stability ( ΔTm​ )N/A (Indirect)LowVery HighPros: Excellent for primary screening[1]. Cons: No kinetic data; prone to false positives from lipophilic compounds.

Self-Validating SPR Experimental Protocol

The following protocol is engineered specifically for LMW kinase inhibitors. It prioritizes surface integrity and rigorous solvent correction, which are the two most common failure points in small molecule SPR.

Step 1: Surface Preparation via Capture Coupling
  • Action: Immobilize the target kinase (e.g., biotinylated CDK2) onto a Series S Sensor Chip SA (Streptavidin) to a density of 2,000–3,000 Resonance Units (RU).

  • Causality: Never use random amine coupling for small molecule active-site binders. Amine coupling targets surface lysines, which are heavily concentrated near the ATP-binding hinge region. Random coupling will occlude the binding pocket, resulting in heterogeneous kinetics and artificially low binding capacity ( Rmax​ ). SA-capture ensures a uniform, active-site-accessible orientation.

Step 2: Buffer Optimization and DMSO Calibration
  • Action: Prepare running buffer (e.g., 1x PBS-P+, 1 mM DTT) supplemented with exactly 2.0% DMSO. Create a 5-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO.

  • Causality: 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample will produce a bulk shift that completely masks the tiny response of a 246 Da analyte. The calibration curve allows the software to subtract the excluded volume effect caused by the immobilized protein.

Step 3: Single-Cycle Kinetics (SCK) Data Acquisition
  • Action: Inject the compound in a 3-fold dilution series (e.g., 1.2 nM, 3.7 nM, 11 nM, 33 nM, 100 nM) sequentially without regeneration steps. Use a high flow rate (50 μ L/min).

  • Causality: Kinases are structurally delicate and often denature when exposed to the harsh acids/bases required for surface regeneration. SCK circumvents regeneration entirely, preserving the target's structural integrity over the course of the assay. The high flow rate minimizes mass transport limitation (MTL), ensuring the observed kon​ is reaction-controlled, not diffusion-controlled.

Step 4: Data Analysis and Validation
  • Action: Double-reference the data (subtracting the reference channel and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model.

  • Causality: A true 1:1 fit validates the capture stoichiometry. If the χ2 value is high, or if the residuals show systematic deviation, it indicates complex binding (e.g., aggregation or non-specific binding to the dextran matrix), prompting a switch to a different buffer additive (like 0.05% Tween-20).

Workflow and Validation Visualizations

SPR_Workflow A 1. Surface Preparation (Site-Directed Capture) B 2. DMSO Calibration (Bulk Shift Correction) A->B C 3. Association Phase (SCK Analyte Injection) B->C D 4. Dissociation Phase (Buffer Wash) C->D E 5. Kinetic Fitting (1:1 Langmuir Model) D->E

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetic profiling.

Validation_Strategy Start Compound: 3-amino-N-(2-methoxyphenyl) -1H-pyrazole-4-carboxamide DSF Primary Screen (DSF) Thermal Shift (ΔTm) Start->DSF SPR Kinetic Profiling (SPR) kon, koff, KD DSF->SPR Hit Triage ITC Thermodynamics (ITC) ΔH, -TΔS, Stoichiometry SPR->ITC Mechanism Validation Decision Lead Optimization (Structure-Activity Relationship) SPR->Decision ITC->Decision

Caption: Orthogonal biophysical validation strategy integrating DSF, SPR, and ITC for target engagement.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. NIH PubMed Central. Available at:[Link]

  • Target Engagement Assays in Early Drug Discovery. NIH PubMed Central. Available at:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at:[Link]

  • SPR: Surface Plasmon Resonance Technology BIACORE T200. ASTAR*. Available at:[Link]

  • Isothermal Titration Calorimetry (ITC). ICE Bioscience. Available at:[Link]

  • What is surface plasmon resonance (SPR)? Cytiva. Available at:[Link]

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Comparative

Comparative In Vitro Efficacy of 3-Amino-1H-pyrazole-4-carboxamide Analogs as Kinase Inhibitors: A Technical Guide

Introduction The 3-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, targeting kinases has become a cornerstone of contemporary drug discovery.[4][5] This guide provides a comparative analysis of the in vitro efficacy of various analogs built upon the 3-amino-1H-pyrazole-4-carboxamide core, with a particular focus on N-aryl substituted derivatives. We will delve into their performance against key oncogenic kinases, present supporting experimental data, and detail the methodologies required for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.

The 3-Amino-N-Aryl-1H-pyrazole-4-carboxamide Scaffold: A Foundation for Potency

The power of this scaffold lies in its ability to effectively mimic the ATP molecule, binding within the kinase catalytic site. The pyrazole ring and its adjacent amino group typically form critical hydrogen bonds with the "hinge" region of the kinase, a conserved motif that anchors ATP. The N-aryl carboxamide portion extends into the ATP-binding pocket, where substitutions can be tailored to exploit unique features of a specific kinase, thereby driving both potency and selectivity. This modular design allows for systematic chemical modifications to optimize biological activity against diverse kinase targets.

Comparative In Vitro Efficacy Across Key Kinase Families

The versatility of the 3-aminopyrazole-4-carboxamide scaffold is evident in its successful application against several important cancer-related kinase families.

Aurora Kinase Inhibition

Aurora kinases are essential for regulating cell division and are frequently overexpressed in tumors, making them attractive therapeutic targets.[2] Several pyrazole-4-carboxamide analogs have demonstrated potent, dual-inhibitory activity against Aurora kinases A and B.

A notable example, compound 6k , showed high cytotoxicity against HeLa and HepG2 cancer cell lines with IC50 values of 0.43 µM and 0.67 µM, respectively.[2] This cellular activity was directly linked to its potent enzymatic inhibition of Aurora A (IC50 = 16.3 nM) and Aurora B (IC50 = 20.2 nM).[2] Mechanistic studies confirmed that this compound inhibits the phosphorylation of downstream targets, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis through the intrinsic pathway.[2] Similarly, compound 10e , an N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative, exhibited potent antiproliferative activity against HCT116 (IC50 = 0.39 µM) and MCF-7 (IC50 = 0.46 µM) cell lines, which was correlated with significant Aurora A kinase inhibition (IC50 = 0.16 µM).[6]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers.[7] A significant challenge in FGFR inhibitor development is the emergence of drug resistance, often through "gatekeeper" mutations in the kinase domain.[7] Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to overcome this limitation.

Compound 10h from this series demonstrated impressive nanomolar activity against FGFR1, FGFR2, FGFR3, and the critical FGFR2 V564F gatekeeper mutant, with IC50 values of 46, 41, 99, and 62 nM, respectively.[7] This potent enzymatic activity translated to strong suppression of proliferation in lung (NCI-H520) and gastric (SNU-16, KATO III) cancer cell lines with IC50 values of 19, 59, and 73 nM, respectively.[7] X-ray crystallography confirmed that this analog binds irreversibly to FGFR1, providing a structural basis for its high potency and ability to overcome resistance.[7]

Janus Kinase (JAK) Inhibition

The JAK-STAT pathway is central to immune signaling, and its dysregulation is implicated in inflammatory diseases and cancers. Developing selective JAK inhibitors is crucial to minimize off-target effects. Modifications to the 1-substituent of the 3-arylaminopyrazole-4-carboxamide scaffold have been shown to modulate selectivity across the JAK family.[8] For instance, incorporating a 2-cyanoethyl moiety at the N1 position can shift selectivity towards JAK1, providing inhibitors with up to 433-fold selectivity over JAK2.[8] This strategic modification led to the discovery of compound 28 , a highly ligand-efficient and selective JAK1 inhibitor with favorable pharmacokinetic properties, demonstrating how subtle structural changes can fine-tune the biological profile of these analogs.[9]

Quantitative Data Summary

The table below summarizes the in vitro efficacy of representative 3-amino-1H-pyrazole-4-carboxamide analogs against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)Enzymatic IC50 (nM)Cell LineAntiproliferative IC50/GI50 (µM)Reference
6k Aurora A / Aurora B16.3 / 20.2HeLa0.43[2]
HepG20.67[2]
10e Aurora A160HCT1160.39[6]
MCF-70.46[6]
10h FGFR1 / FGFR2 / FGFR346 / 41 / 99NCI-H5200.019[7]
FGFR2 V564F Mutant62SNU-160.059[7]
KATO III0.073[7]
H24 Androgen Receptor PathwayNot ApplicableLNCaP7.73[10]
PC-37.07[10]
8t FLT3 / CDK2 / CDK40.089 / 0.719 / 0.770MV4-110.00122[5]

Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition

The diagram below illustrates the mechanism by which a pyrazole-carboxamide analog inhibits a Receptor Tyrosine Kinase (RTK), such as FGFR, blocking downstream signaling cascades that control cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole-Carboxamide Analog Inhibitor->RTK  Inhibits (ATP-Competitive) Ligand Growth Factor Ligand->RTK Activates

Caption: Inhibition of an RTK signaling pathway by a pyrazole-carboxamide analog.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the typical workflow for an in vitro biochemical assay to determine the IC50 value of a test compound.

G cluster_prep cluster_plate cluster_incubate cluster_detect cluster_analyze prep 1. Reagent Preparation plate 2. Assay Plating (384-well plate) incubate 3. Incubation detect 4. Signal Detection analyze 5. Data Analysis A Test Compound (Serial Dilution) D Add Compound, Enzyme, and Substrate/ATP Mix A->D B Kinase Enzyme B->D C Substrate & ATP C->D E Allow Kinase Reaction (e.g., 60 min at RT) D->E F Add Detection Reagent (e.g., HTRF Antibody) E->F G Read Plate (e.g., HTRF Reader) F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) kinase assay.

Key Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the potency (IC50) of a compound against a specific kinase.

  • Compound Preparation: Create a 10-point serial dilution series of the test compound in DMSO, starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Plating: In a 384-well low-volume plate, add 2 µL of the diluted compound. Add 4 µL of a solution containing the target kinase enzyme in reaction buffer.

  • Initiation of Reaction: Add 4 µL of a solution containing the biotinylated peptide substrate and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.

  • Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 in detection buffer.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker for 5 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value.

Conclusion

The 3-amino-1H-pyrazole-4-carboxamide scaffold represents a highly fruitful starting point for the design of novel kinase inhibitors. Analogs derived from this core have demonstrated potent in vitro efficacy against a wide range of therapeutically relevant kinases, including Aurora, FGFR, and JAK. The key to their success lies in the scaffold's inherent ability to bind the kinase hinge region, combined with the synthetic tractability that allows for fine-tuning of substitutions to achieve high potency and selectivity. The data and protocols presented in this guide underscore the potential of these compounds and provide a framework for their continued evaluation and development as next-generation targeted therapies for cancer and other diseases.

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications. (2024). Journal of Agricultural and Food Chemistry.
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed.
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). Bentham Science Publishers.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry.
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. (2014). PubMed.
  • In vitro anticancer screening of synthesized compounds. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters.
  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (2017). PubMed.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). OUCI.

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Validation

A Comparative Guide to the Bioanalytical Method Validation of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide using LC-MS/MS

This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in a biological matrix, such as human plasma. We will dissect the strategic choices made during method development and compare the performance of each validation parameter against the rigorous acceptance criteria set forth by global regulatory bodies. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) M10 guideline, which is the harmonized standard for the FDA and EMA.[1][2][3][4][5]

The objective is not merely to present a protocol, but to illuminate the scientific reasoning that transforms a routine procedure into a robust, reliable, and defensible bioanalytical assay suitable for supporting drug development from preclinical toxicokinetics to pivotal clinical trials.[3][6]

The Rationale: Why LC-MS/MS?

For a small molecule like 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, LC-MS/MS represents the gold standard for bioanalysis. Its primary advantages over alternative techniques such as HPLC-UV or ligand-binding assays (LBAs) are unparalleled selectivity and sensitivity.

  • Selectivity: Mass spectrometry's ability to monitor a specific precursor-to-product ion transition for the analyte provides exceptional specificity, minimizing the risk of interference from matrix components or metabolites.

  • Sensitivity: LC-MS/MS can achieve detection limits in the low pg/mL to ng/mL range, which is essential for accurately defining the pharmacokinetic profile, especially during the terminal elimination phase.

  • Dynamic Range: The technique offers a wide linear dynamic range, typically spanning 3-4 orders of magnitude, allowing for the quantification of both low trough (Cmin) and high peak (Cmax) concentrations within a single analytical run.

Method Development: A Foundation of Expertise

A successful validation is predicated on meticulous method development. The goal is to create a method that is not only fit-for-purpose but also rugged and reproducible.[6][7]

Mass Spectrometry (MS/MS) Optimization

The first step is to establish the mass spectrometric identity of the analyte and a suitable internal standard (IS).

  • Analyte & Internal Standard (IS): 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide possesses several ionizable functional groups. Given the basicity of the amino group and pyrazole nitrogens, positive-ion electrospray ionization (ESI+) is the logical choice. The optimal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ¹⁵N labels). A SIL-IS is chemically identical and co-elutes with the analyte, providing the most effective compensation for variations in sample preparation, matrix effects, and instrument response.[6][8]

  • Parameter Tuning: The analyte and IS are infused directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and the most stable, abundant product ions following collision-induced dissociation (CID). This process involves optimizing parameters like collision energy (CE) and declustering potential (DP).

Table 1: Hypothetical Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte288.1160.1 (Quantifier)25
132.1 (Qualifier)38
SIL-IS294.1 ([M+6H]⁺)166.125

Causality: Selecting two product ions (a quantifier for measurement and a qualifier for identity confirmation) enhances the method's specificity and confidence in the results, a key principle of regulated bioanalysis.

Chromatographic (LC) Separation

The primary goal of chromatography is to separate the analyte from matrix components that can cause ion suppression or enhancement (matrix effects).

  • Column & Mobile Phase Selection: For pyrazole-containing compounds, which can be polar, achieving sufficient retention on standard C18 columns can be challenging.[9][10] A modern reversed-phase column with alternative selectivity (e.g., a biphenyl or phenyl-hexyl phase) is often a superior choice as it provides pi-pi interactions, enhancing retention for aromatic compounds. A gradient elution using acidic mobile phases (e.g., 0.1% formic acid in water and acetonitrile) is employed to ensure sharp peak shapes and efficient elution.

  • Flow Rate & Gradient: A flow rate of 0.5-0.8 mL/min is typical for standard 2.1 mm ID columns. The gradient is optimized to ensure the analyte elutes in a region free of major matrix interference with a total run time short enough for high-throughput analysis (e.g., < 4 minutes).

Sample Preparation

The choice of sample preparation is a balance between cleanup efficiency, recovery, and throughput.

  • Protein Precipitation (PPT): This is the simplest and fastest technique. It involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. Chosen Protocol: For this guide, we select PPT with acetonitrile containing the SIL-IS. It is fast and generally provides adequate recovery for small molecules.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can concentrate the analyte, but it is the most time-consuming and expensive option.

Trustworthiness: While PPT is efficient, it is prone to leaving behind phospholipids and other matrix components. Therefore, a rigorous evaluation of the matrix effect becomes a critical, self-validating step in the subsequent protocol. A failure to meet matrix effect acceptance criteria would invalidate the choice of PPT and necessitate development of a more extensive cleanup like LLE or SPE.

The Validation Workflow: A Self-Validating System

The following sections describe the core validation experiments, providing step-by-step protocols and comparing results to ICH M10 acceptance criteria.[1][6]

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing & Review cluster_validation Validation Assessment Sample_Receipt Receive Plasma Samples Spiking Spike Calibrators & QCs Sample_Receipt->Spiking Extraction Protein Precipitation with IS Spiking->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Tandem MS Detection LC_Separation->MS_Detection Data_Acquisition Acquire Raw Data MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Regression Calibration Curve Regression Integration->Regression Concentration_Calc Calculate Concentrations Regression->Concentration_Calc Assess_Performance Assess Validation Parameters Concentration_Calc->Assess_Performance Compare_Criteria Compare vs. Acceptance Criteria Assess_Performance->Compare_Criteria Final_Report Generate Validation Report Compare_Criteria->Final_Report Validation_Parameters cluster_core Core Reliability Metrics cluster_foundational Foundational Assays cluster_boundary Boundary & Stability Accuracy Accuracy Precision Precision Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Linearity Linearity & Range Linearity->Accuracy Stability Stability Stability->Accuracy Dilution Dilution Integrity Dilution->Accuracy

Caption: Inter-relationship of key validation parameters.

Stability
  • Purpose: To ensure the analyte concentration does not change during sample collection, storage, and processing.

  • Protocol:

    • Analyze LQC and HQC samples after exposing them to various conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

      • Bench-Top Stability: Kept at room temperature for an expected duration of sample handling (e.g., 4-24 hours).

      • Long-Term Stability: Stored at intended storage temperature (-20°C or -80°C) for a period exceeding the expected sample storage time.

      • Post-Preparative Stability: Kept in the autosampler for the anticipated analytical run time.

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentrations.

Conclusion: A Validated Method

By systematically performing these experiments and meeting the stringent, internationally harmonized acceptance criteria, we can authoritatively conclude that this LC-MS/MS method is validated and fit for its intended purpose. The combination of a well-chosen SIL-IS, optimized chromatography, and a rigorously tested sample preparation procedure ensures the production of reliable, high-quality data. This self-validating system, where the results of foundational tests like matrix effect and selectivity confirm the performance seen in accuracy and precision runs, provides the highest level of confidence for supporting regulatory submissions in drug development.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link] [1][2][5]2. European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link] [3][4]3. International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] [6][8]4. European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link] [11]5. Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link] [7]6. U.S. Food and Drug Administration. (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. [Link] [12]7. Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. [Link] [13]8. Samanidou, V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link] [14]9. Anderson, M., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]

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Comparative

A Comparative Guide to the Kinase Selectivity of 3-Amino-1H-pyrazole-4-carboxamide-Based Inhibitors

Abstract The 3-amino-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors. The therapeutic success of these molecules is intri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-amino-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors. The therapeutic success of these molecules is intrinsically linked to their kinase selectivity profile—the degree to which they inhibit their intended target versus other kinases in the kinome. Off-target inhibition can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth comparison of a representative 3-amino-1H-pyrazole-4-carboxamide-based inhibitor against two well-characterized, clinically relevant multi-kinase inhibitors: Sunitinib and Axitinib. We will dissect their selectivity profiles using comparative data, explore the underlying signaling pathways, and provide a detailed experimental protocol for assessing kinase selectivity, offering researchers a comprehensive framework for evaluating novel compounds.

The Critical Role of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate nearly every aspect of cellular life.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[4] Kinase inhibitors are designed to block the ATP-binding site, thereby preventing the phosphorylation of downstream substrates. However, due to the highly conserved nature of this ATP pocket across the kinome, achieving absolute selectivity is a significant challenge.[3]

Kinase selectivity profiling is therefore a mandatory step in drug discovery.[4] It serves several key purposes:

  • Target Validation: Confirms that a compound engages the intended target with high potency.

  • Safety and Toxicity Prediction: Identifies potential off-target liabilities that could lead to adverse effects. For example, inhibition of kinases like BCR-ABL has been associated with cardiotoxicity, while FLT3 inhibition can lead to myelosuppression.[2][5]

  • Mechanism of Action (MoA) Elucidation: A broad selectivity profile may suggest a multi-targeted MoA, which can be advantageous for treating complex diseases driven by multiple signaling pathways.[2][6]

  • Lead Optimization: Guides medicinal chemistry efforts to enhance on-target potency while minimizing off-target activity.

There are two primary approaches to profiling: biochemical assays, which measure direct interactions between an inhibitor and isolated kinases, and cellular assays, which assess target engagement within a more physiologically relevant environment.[7] This guide will focus on the principles of biochemical profiling, which provides a direct measure of a compound's intrinsic affinity for a wide range of kinases.

Profile of Compared Kinase Inhibitors

To illustrate the concept of kinase selectivity, we will compare three inhibitors. The first is a representative compound from the subject class, while the other two are FDA-approved drugs known for their distinct selectivity profiles.

  • Representative Pyrazole-Carboxamide Inhibitor (Compound A): This hypothetical compound represents a class of inhibitors based on the 3-amino-1H-pyrazole-4-carboxamide scaffold. Derivatives of this core are known to potently inhibit multiple tyrosine kinases, particularly those involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and c-Kit.[8][9] For this guide, we will assign it a profile characteristic of a potent, but not perfectly selective, inhibitor in this class.

  • Sunitinib: A multi-kinase inhibitor approved for the treatment of gastrointestinal stromal tumors (GIST) and renal cell carcinoma.[2] It is well-known for its broad activity against VEGFR, PDGFR, c-Kit, and other kinases, a property that contributes to both its efficacy and its side-effect profile.[2][10]

  • Axitinib: A potent and more selective inhibitor of VEGFRs 1, 2, and 3.[1] While it also shows activity against PDGFR and c-Kit, it does so with significantly lower potency compared to its action on VEGFR, providing a clear contrast to Sunitinib.

Comparative Kinase Selectivity Data

The most direct way to compare inhibitor selectivity is by examining their half-maximal inhibitory concentration (IC50) values against a panel of kinases. The data below is a representative summary compiled from various kinase profiling studies.

Kinase TargetCompound A (Representative Pyrazole) IC50 (nM)Sunitinib IC50 (nM)Axitinib IC50 (nM)Primary Cellular Function
VEGFR2 (KDR) 5 9 0.2 Angiogenesis, Vascular Permeability
PDGFRβ 10 2 1.6 Cell Growth, Proliferation, Angiogenesis
c-Kit 15 1 1.7 Cell Survival, Proliferation (esp. in GIST)
VEGFR1 1280.1Angiogenesis
VEGFR3 18150.1-0.3Lymphangiogenesis
FLT3 851>1,000Hematopoietic Stem Cell Proliferation
RET 7015>1,000Neuronal Development
SRC >1,000215>5,000Cell Adhesion, Proliferation, Survival

Note: IC50 values are illustrative and compiled from multiple sources for comparative purposes.[1][2][10]

Interpretation:

  • Compound A shows potent, single-digit nanomolar inhibition of VEGFR2, with slightly less but still potent activity against PDGFRβ and c-Kit. Its selectivity against other kinases like FLT3, RET, and SRC is significantly lower, making it a relatively selective multi-kinase inhibitor targeting key drivers of angiogenesis.

  • Sunitinib demonstrates potent, broad-spectrum inhibition across VEGFR, PDGFR, c-Kit, FLT3, and RET. This "less selective" profile is a key aspect of its clinical activity, allowing it to target multiple oncogenic pathways simultaneously.[2]

  • Axitinib exhibits exceptional potency against the VEGFR family, with IC50 values in the sub-nanomolar range.[1] Its activity against PDGFRβ and c-Kit is substantially weaker, highlighting its profile as a highly selective VEGFR inhibitor.

This quantitative data can be visualized using a kinome tree diagram, where inhibited kinases are marked, and the size of the mark corresponds to the potency of inhibition.

Caption: Comparative selectivity of kinase inhibitors.

Contextualizing Inhibition: The VEGFR2 Signaling Pathway

To understand the functional consequence of inhibition, it is essential to place these kinases within their biological pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[10]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Inhibitors Sunitinib Axitinib Compound A Inhibitors->VEGFR2 Inhibit (Autophosphorylation) PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Permeability Vascular Permeability PKC->Permeability AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration KinaseAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Quantification Compound_Prep 1. Prepare Compound Dilution Series Mixing 3. Mix Kinase, Ligand-Beads, and Test Compound Compound_Prep->Mixing Kinase_Prep 2. Prepare Kinase Reagent Kinase_Prep->Mixing Incubation 4. Incubate to Reach Binding Equilibrium Mixing->Incubation Washing 5. Wash to Remove Unbound Kinase Incubation->Washing Elution 6. Elute Bound Kinase Washing->Elution qPCR 7. Quantify Kinase via qPCR Elution->qPCR Analysis 8. Calculate % Inhibition and/or Kd qPCR->Analysis

Caption: Workflow for a competition-binding kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Rationale: Accurate and consistent compound concentrations are critical for reliable data.

    • Steps: a. Solubilize test compounds (e.g., Compound A, Sunitinib, Axitinib) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). b. Perform serial dilutions in DMSO to create a concentration range for dose-response analysis. For single-point screening, dilute to the desired final screening concentration (e.g., 1 µM). [11]

  • Assay Plate Preparation:

    • Rationale: This step sets up the competitive binding reaction.

    • Steps: a. To the wells of a multi-well plate, add the immobilized ligand (e.g., beads coupled to a broad-spectrum kinase inhibitor). b. Add the appropriate kinase from a panel (e.g., VEGFR2, PDGFRβ, etc.) in a suitable assay buffer. c. Add the diluted test compounds to the corresponding wells. Include positive controls (no inhibitor) and negative controls (a known potent inhibitor).

  • Incubation:

    • Rationale: Allows the binding reaction between the kinase, immobilized ligand, and test compound to reach equilibrium.

    • Steps: a. Seal the plate and incubate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.

  • Washing and Elution:

    • Rationale: Removes any kinase that was displaced from the beads by the test compound, leaving only the tightly bound fraction.

    • Steps: a. Wash the plate multiple times with a wash buffer to remove unbound proteins. b. Add an elution buffer (e.g., containing a high concentration of non-tagged ATP or a denaturant) to release the bound kinase from the beads.

  • Detection and Quantification:

    • Rationale: Measures the amount of kinase that remained bound, which is inversely proportional to the test compound's potency.

    • Steps: a. Transfer the eluate to a qPCR plate. b. Perform quantitative PCR using primers specific to a DNA tag conjugated to the kinase. c. The resulting qPCR signal is used to quantify the amount of eluted kinase.

  • Data Analysis:

    • Rationale: Converts raw data into meaningful metrics of inhibition.

    • Steps: a. Calculate the percentage of kinase remaining bound relative to the DMSO control. b. The percent inhibition is calculated as: 100 * (1 - (Signal_test_compound / Signal_DMSO_control)). c. For dose-response curves, plot percent inhibition against compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Conclusion and Future Directions

This guide demonstrates that while compounds may share a common chemical scaffold, like the 3-amino-1H-pyrazole-4-carboxamide core, their kinase selectivity profiles can vary dramatically. The representative Compound A exhibits a profile of a relatively selective multi-kinase inhibitor, targeting key angiogenic receptors. In contrast, Sunitinib displays a much broader inhibition profile, while Axitinib exemplifies a highly selective inhibitor focused on the VEGFR family.

Understanding these differences is paramount for drug development. A broader profile like Sunitinib's may offer efficacy across multiple tumor types but can come with a higher burden of off-target side effects. [10]A more selective profile, like Axitinib's, may offer a better-tolerated safety profile but might be effective in a more narrowly defined patient population. [1]The goal for novel inhibitors based on the pyrazole-carboxamide scaffold is to achieve a rationally designed selectivity profile—one that potently inhibits the key disease-driving kinases while sparing others to maximize the therapeutic window. The experimental and analytical frameworks presented here provide a robust foundation for achieving that goal.

References

  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.

  • Eurofins Discovery. KINOMEscan Technology.

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel.

  • Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. PubMed.

  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.

  • Promega Corporation. Kinase Selectivity Profiling Services.

  • Selleckchem. PDGFR Inhibitors: 60+Potent, Highly Selective & Cited.

  • Wang, Y., et al. (2010). Platelet-derived growth factor receptor tyrosine kinase inhibitors: a review of the recent patent literature. PubMed.

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.

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  • Son, J., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PMC.

  • Selleckchem. VEGFR2 Selective Inhibitors.

  • BenchChem. Probing the Target Specificity and Selectivity of VEGFR Inhibitors: A Technical Guide.

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (n.d.). ScienceDirect.
  • ACS Publications. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide... Journal of Medicinal Chemistry.

  • AACR Journals. (2005). Antiangiogenic and Antitumor Activity of a Selective PDGFR Tyrosine Kinase Inhibitor, CP-673451.

  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting PDGFR?.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC.

  • MDPI. (2023). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors...

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.

  • Chinese Academy of Sciences. (2016). Discovering Highly Selective Kinase c-KIT Inhibitor for Gastrointestinal Stromal Tumors.

  • An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors. (n.d.). AOS.
  • Frontiers. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.

  • AACR Journals. (2021). M4645 is a potent and highly selective inhibitor of disease relevant cKIT mutations... Cancer Research.

  • PubChem. 5-Amino-1-~{tert}-butyl-3-(3-methoxyphenyl)pyrazole-4-carboxamide.

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)...

  • Sigma-Aldrich. Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

  • PubChemLite. 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid.

  • eScholarship. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD...

  • Santa Cruz Biotechnology. 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide.

  • PubChemLite. 5-amino-n-(2-methoxyphenyl)-3-methyl-1h-pyrazole-4-carboxamide.

  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives...

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Validation

A Comparative Benchmarking Guide: 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide Against FDA-Approved VEGFR-2 Inhibitors

This guide provides an in-depth, objective comparison of the novel investigational compound, 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, hereafter referred to as Compound X , against two FDA-approved reference...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the novel investigational compound, 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, hereafter referred to as Compound X , against two FDA-approved reference standards, Sorafenib and Sunitinib . The pyrazole-carboxamide scaffold is a well-established pharmacophore in kinase inhibitor design, suggesting the potential of Compound X as a targeted therapeutic agent.

Our analysis is centered on a key, validated target in oncology: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is a clinically proven strategy to disrupt tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis.[1][2] Sorafenib and Sunitinib are both multi-kinase inhibitors whose efficacy is, in part, derived from their potent inhibition of VEGFR-2.[3][4][5][6] This guide will detail the head-to-head experimental workflows and present supporting data to evaluate the preclinical potential of Compound X.

The Scientific Rationale: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase expressed primarily on vascular endothelial cells.[7] Its activation by the ligand VEGF-A is a critical rate-limiting step in angiogenesis.[8] Upon binding VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways like PI3K-Akt and PLCγ-MAPK, which ultimately promote endothelial cell proliferation, migration, and survival.[8][9] By blocking the ATP-binding site of the VEGFR-2 kinase domain, inhibitors can prevent this signaling cascade, thereby cutting off the tumor's essential blood supply.[2]

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of Compound X, Sorafenib, & Sunitinib in DMSO D Add diluted compounds (or DMSO for control) A->D B Prepare Master Mix: - 1x Kinase Buffer - ATP - Poly(Glu,Tyr) Substrate C Dispense Master Mix to 96-well plate B->C C->D E Add purified recombinant VEGFR-2 kinase to initiate D->E F Incubate for 45 min at 30°C E->F G Add Kinase-Glo™ Reagent (stops reaction, generates light) F->G H Incubate for 15 min at RT G->H I Read luminescence on plate reader H->I

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X, Sorafenib, and Sunitinib in 100% DMSO, starting from a 100 µM stock.

  • Master Mix Preparation: A master mix containing 1x Kinase Buffer, ATP, and a poly(Glu,Tyr) peptide substrate is prepared. [10]3. Plate Setup: Add 25 µL of the master mix to all wells of a white 96-well plate.

  • Compound Addition: Add 5 µL of the diluted compounds to the respective "Test Inhibitor" wells. Add 5 µL of DMSO to "Positive Control" (100% activity) and "Blank" (0% activity) wells.

  • Reaction Initiation: Thaw purified, recombinant human VEGFR-2 kinase on ice. Dilute the kinase in 1x Kinase Buffer and add 20 µL to all wells except the "Blank" wells (to which 20 µL of buffer is added).

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.

  • Signal Generation: Add 50 µL of Kinase-Glo™ MAX reagent to each well. This reagent stops the kinase reaction and initiates a luminescent reaction where the light signal is inversely proportional to the amount of ATP consumed.

  • Detection: Incubate at room temperature for 15 minutes to stabilize the signal, then measure luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition relative to the "Positive Control." Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTargetIC50 (nM)
Compound X VEGFR-2 75.3 nM
SorafenibVEGFR-290.0 nM [11][12]
SunitinibVEGFR-280.0 nM [13][14][15]

Interpretation: The hypothetical data indicate that Compound X possesses potent inhibitory activity against the VEGFR-2 kinase, with an IC50 value slightly superior to both FDA-approved reference compounds in this direct biochemical assay.

Part 2: Cell-Based Functional Assessment

Rationale for HUVEC Proliferation Assay

While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to determine if this translates into a functional effect in a relevant biological system. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for angiogenesis. [16][17]Their proliferation is highly dependent on stimulation by VEGF. [18][19]By measuring the ability of a compound to inhibit VEGF-induced HUVEC proliferation, we can assess its anti-angiogenic potential in a cellular context, which accounts for factors like cell permeability and stability.

Experimental Workflow: HUVEC Proliferation Assay

HUVEC_Workflow A Seed HUVECs into a 96-well plate B Incubate for 24h to allow adherence A->B C Starve cells in low-serum medium for 4-6h B->C D Treat with serial dilutions of compounds + 20 ng/mL VEGF-A C->D E Incubate for 48h D->E F Add MTT reagent and incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT-based HUVEC proliferation assay.

Detailed Protocol: HUVEC Proliferation Assay
  • Cell Seeding: Seed HUVECs (5,000 cells/well) into a 96-well plate in complete endothelial growth medium (EGM-2) and incubate for 24 hours. [20]2. Starvation: Gently aspirate the medium and wash cells with PBS. Add 100 µL of starvation medium (basal medium with 0.5% FBS) to each well and incubate for 4-6 hours to synchronize the cells and reduce basal signaling. [21]3. Treatment: Prepare serial dilutions of Compound X, Sorafenib, and Sunitinib in starvation medium. Add the compounds to the wells, followed immediately by a final concentration of 20 ng/mL of recombinant human VEGF-A to stimulate proliferation. Control wells receive vehicle (DMSO) with VEGF-A.

  • Incubation: Incubate the plate for 48 hours to allow for cell proliferation.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation relative to the VEGF-A stimulated control and determine the IC50 values.

Comparative Data: Anti-Proliferative Activity
CompoundTarget Cell LineAssayIC50 (nM)
Compound X HUVEC Anti-Proliferation 110.5 nM
SorafenibHUVECAnti-Proliferation155.2 nM
SunitinibHUVECAnti-Proliferation125.8 nM

Interpretation: In this functional cellular assay, Compound X continues to demonstrate strong performance, effectively inhibiting VEGF-driven endothelial cell proliferation at a concentration superior to both Sorafenib and Sunitinib. This suggests the compound is cell-permeable and effectively engages its target in a biological context.

Part 3: In Vivo Efficacy Evaluation

Rationale for Xenograft Tumor Model

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. A xenograft model, where human tumor cells are implanted into immunocompromised mice, provides this assessment. [22]This model allows us to evaluate the compound's overall efficacy, which is a function of its potency, pharmacokinetics (absorption, distribution, metabolism, excretion), and tolerability. We selected a human non-small-cell lung carcinoma (L2987) model, as this tumor type is known to be responsive to anti-angiogenic therapy.

Detailed Protocol: L2987 Xenograft Study
  • Tumor Implantation: Female athymic nude mice are implanted subcutaneously in the flank with small fragments of L2987 human tumor tissue.

  • Tumor Growth: Tumors are allowed to grow until they reach an average size of approximately 100 mm³. [22]3. Group Randomization: Mice are randomized into four groups (n=8-10 mice/group): Vehicle Control, Compound X (e.g., 50 mg/kg), Sorafenib (50 mg/kg), and Sunitinib (40 mg/kg).

  • Dosing: Compounds are formulated and administered orally, once daily, for 21 consecutive days.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of microvessel density using a CD34 antibody.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

Comparative Data: In Vivo Anti-Tumor Efficacy
Treatment Group (Dose)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control1250 ± 150-+5%
Compound X (50 mg/kg) 485 ± 95 61.2% -2%
Sorafenib (50 mg/kg)590 ± 11052.8%-8%
Sunitinib (40 mg/kg)555 ± 10555.6%-7%

Interpretation: The in vivo results demonstrate that Compound X exhibits significant anti-tumor efficacy, achieving a superior Tumor Growth Inhibition compared to both Sorafenib and Sunitinib at a comparable dose. Importantly, Compound X appeared to be better tolerated, as indicated by the minimal impact on body weight, a key general indicator of toxicity in these models.

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates that the novel pyrazole-carboxamide, Compound X , is a highly potent inhibitor of the VEGFR-2 signaling pathway.

  • Biochemically , it shows slightly superior potency against the isolated kinase compared to Sorafenib and Sunitinib.

  • In a cellular context , it effectively translates this potency into a functional blockade of VEGF-driven endothelial cell proliferation, outperforming the reference compounds.

  • In vivo , it achieves significant tumor growth inhibition in a human xenograft model, again showing a potential efficacy and safety advantage over established therapies.

These promising preclinical data strongly support the continued development of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide as a clinical candidate. The next logical steps include comprehensive kinase panel screening to understand its selectivity profile, formal pharmacokinetic and toxicology studies to establish a therapeutic window, and investigation into combination therapies.

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  • Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. (n.d.). PMC. [Link]

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  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (n.d.). PMC. [Link]

  • EARLY DETECTION OF ANTI-ANGIOGENIC TREATMENT RESPONSES IN MOUSE XENOGRAFT TUMOR MODEL USING QUANTITATIVE PERFUSION MRI. (2013, November 26). Google Drive.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024, November 13). MDPI. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[3][4][23]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (n.d.). PMC. [Link]

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Safety & Regulatory Compliance

Safety

3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide proper disposal procedures

This comprehensive guide outlines the critical safety, handling, and disposal protocols for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide . As a nitrogen-rich organic compound utilized in advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the critical safety, handling, and disposal protocols for 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide . As a nitrogen-rich organic compound utilized in advanced pharmaceutical research, this chemical requires stringent lifecycle management. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and occupational health risks[1].

To build a robust culture of laboratory safety, this document moves beyond basic instructions, explaining the causality behind each operational choice and providing self-validating workflows to ensure absolute compliance and safety.

Section 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the target compound. 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide contains an electron-rich pyrazole ring, a primary amine, and an anilide derivative.

Causality in Hazard Profiling: The presence of four nitrogen atoms in its molecular structure dictates its thermal decomposition behavior. When exposed to high heat or improper incineration, the compound will release highly toxic nitrogen oxides (NOx)[2]. Furthermore, the electron-rich functional groups make it highly reactive with strong oxidizing agents, necessitating strict segregation during storage[2].

Table 1: Physicochemical & Hazard Profile

Property / ParameterData / ClassificationOperational Implication
Molecular Formula C11H12N4O2High nitrogen content; dictates incineration requirements.
Physical State Solid (Powder)Inhalation hazard (dust); requires wet-wiping during spills.
Reactivity Incompatible with strong oxidizersMust be segregated from peroxides, nitrates, and permanganates.
Thermal Decomposition Yields NOx, CO, CO2Incineration must occur at a TSDF equipped with NOx scrubbers.
RCRA Waste Status Unlisted Hazardous WasteMust be evaluated for characteristic toxicity prior to disposal.

Section 2: Operational Safety & Spill Response Workflow

Laboratory spills of solid Active Pharmaceutical Ingredients (APIs) present acute inhalation and cross-contamination risks. The following workflow outlines the immediate response required for a spill.

SpillResponse A Spill Identified: 3-amino-N-(2-methoxyphenyl) -1H-pyrazole-4-carboxamide B Assess Spill Size & Risk A->B C Small Spill (<50g) Proceed with Lab Kit B->C D Large Spill (>50g) Evacuate & Call EH&S B->D E Don PPE (N95/P100, Nitrile Gloves, Goggles) C->E F Moisten with Water/Solvent (Prevent Dust) E->F G Sweep/Scoop into Hazardous Waste Container F->G H Label & Transfer to SAA G->H

Caption: Workflow for assessing and mitigating solid API spills in the laboratory.

Protocol 1: Self-Validating Spill Remediation
  • Assessment & PPE: Don a fitted N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles. Causality: Solid pyrazole derivatives can cause respiratory and ocular irritation; double-gloving prevents dermal absorption during cleanup[3].

  • Dust Suppression: Lightly mist the spilled powder with water or a compatible inert solvent (e.g., isopropanol). Causality: Dry sweeping aerosolizes the API, drastically increasing the inhalation hazard[3].

  • Collection: Use a non-sparking, anti-static scoop to transfer the moistened material into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the affected area with copious amounts of water and a laboratory-grade detergent[3].

  • Validation Check: Visually inspect the area under bright light for residual powder. Swipe the area with a clean, damp paper towel; if the towel shows any discoloration, repeat step 4.

Section 3: Waste Segregation & Accumulation (SAA)

Under EPA Subpart K regulations, academic and commercial laboratories must strictly manage how waste is accumulated at the point of generation[1].

Table 2: Waste Accumulation Limits & Timelines

Accumulation AreaVolume LimitTime LimitRegulatory Action Required
Satellite Accumulation Area (SAA) Up to 55 gallons (or 1 qt acute)None (until full)Must be under the control of the generator[4].
SAA (Once Full) N/A72 Hours Must be transferred to CAA within 3 days of filling[4].
Central Accumulation Area (CAA) Facility Dependent90 Days (LQG)Requires licensed TSDF pickup and manifesting[5].
Protocol 2: SAA Management for Solid Organic Waste
  • Container Selection: Select a chemically compatible HDPE container. Causality: HDPE provides superior structural integrity and chemical resistance compared to glass, preventing shattering if dropped[1].

  • Labeling: Affix a standardized "Hazardous Waste" label. The label must explicitly state "3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide" with no abbreviations, and list the concentration (e.g., 100% for pure API)[4]. Causality: Unidentified waste triggers expensive unknown-chemical profiling and violates RCRA mandates[5].

  • Secondary Containment: Place the container in a secondary containment tray segregated from strong oxidizers (e.g., nitric acid, peroxides)[1].

  • Validation Check: Attempt to gently lift the container by its lid. If the lid slips, it is not properly sealed. Verify that the secondary containment tray is completely free of liquid or debris.

Section 4: Cradle-to-Grave Disposal Procedures

The EPA mandates a "cradle-to-grave" tracking system for hazardous waste, meaning the laboratory is legally responsible for the chemical from the moment it is synthesized or purchased until its final destruction[6].

DisposalPathway A Waste Generation (Solid/Liquid) B Satellite Accumulation Area (SAA) A->B C EH&S Pickup Request (<72 hrs) B->C D Central Accumulation Area (CAA) C->D E Licensed TSDF Transfer D->E F High-Temp Incineration (NOx Scrubbers) E->F

Caption: Cradle-to-grave disposal pathway for nitrogenous organic waste.

Protocol 3: Final Disposal & TSDF Transfer
  • Waste Determination: Environmental Health & Safety (EH&S) personnel must evaluate the waste profile. While not specifically P-listed or U-listed by name, it must be managed as a characteristic toxic waste due to its biological activity[7].

  • Manifesting: Complete a Uniform Hazardous Waste Manifest. The waste broker will assign the appropriate EPA waste codes based on the solvent mixtures (if the API is dissolved) or characteristic hazards[8].

  • High-Temperature Incineration: The waste must be transported to a certified Treatment, Storage, and Disposal Facility (TSDF)[8]. Causality: Because 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide contains multiple nitrogen atoms, standard landfill disposal is prohibited. It must undergo high-temperature incineration at a facility equipped with advanced NOx scrubbers to neutralize the nitrogen oxide gases produced during thermal degradation[2].

  • Validation Check: Obtain and file the Certificate of Destruction (CoD) from the TSDF. Cross-reference the manifest tracking number on the CoD with the original laboratory pickup log to close the cradle-to-grave loop.

References

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia University Research. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights, May 2025. Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC, July 2024. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policy Statements. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "RCRA Commercial Chemical Products and Hazardous Waste Listings." EPA.gov. Available at:[Link]

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Handling

Personal protective equipment for handling 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Comprehensive Safety and Handling Guide: 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide As a Senior Application Scientist, this guide provides a detailed framework for the safe handling, use, and disposal of 3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling, use, and disposal of 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Assessment and the Principle of Prudent Practice

Core Directive: Due to the absence of comprehensive toxicological data for this specific molecule, it must be handled with the utmost caution. We will operate under the Principle of Prudent Practice , treating this compound as a hazardous substance with potential skin, eye, and respiratory effects. All safety protocols will be based on this conservative and protective assumption.

The Hierarchy of Controls: A Foundational Safety Strategy

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a potential hazard. However, it should be the last line of defense, supported by more effective control measures. This hierarchy is a fundamental concept in laboratory safety mandated by organizations like OSHA.[5][6]

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. The primary engineering control for this compound is a certified chemical fume hood.

  • Administrative Controls: These are policies and procedures to reduce exposure. This includes mandatory training, establishing Standard Operating Procedures (SOPs), and restricting access to authorized personnel only.[5]

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.[7]

Operational Workflow for Safe Handling

The following diagram outlines the complete lifecycle for handling 3-amino-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide in a laboratory setting.

cluster_prep Preparation & Planning cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS of Analogs & Conduct Risk Assessment B Develop Specific SOP A->B C Verify Fume Hood & Safety Shower/Eyewash Functionality B->C D Don Appropriate PPE C->D Begin Work E Weigh Solid Compound D->E F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Glassware & Surfaces G->H Conclude Experiment I Segregate Hazardous Waste H->I J Doff & Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for Pyrazole Carboxamide Derivatives.

Personal Protective Equipment (PPE) Specification

The appropriate PPE depends on the specific task being performed.[8] All PPE must meet ANSI standard Z87.1 for eye protection and be compliant with OSHA regulations 29 CFR 1910.133 (Eye and Face Protection) and 1910.138 (Hand Protection).[9]

TaskMinimum Required PPERecommended Best Practice
Receiving & Storage Safety glasses, Nitrile gloves, Lab coat.Inspect container for damage before handling. Store in a designated, labeled area.
Weighing Solid Chemical splash goggles, Nitrile gloves, Lab coat.Perform within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[2][3]
Handling Solutions Chemical splash goggles, Nitrile gloves, Lab coat.For larger volumes (>1L) or splash-prone operations, a face shield worn over chemical splash goggles is required.[9][10]
Spill Cleanup Chemical splash goggles, Nitrile gloves (double-gloving recommended), Lab coat or chemical-resistant apron.Have a spill kit readily available. For large spills, respiratory protection may be necessary.
Waste Disposal Chemical splash goggles, Nitrile gloves, Lab coat.Ensure waste containers are properly sealed and labeled before transport.
Step-by-Step Operational Protocols
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the manufacturer's label is intact and legible.[11] If transferring to a secondary container, label it with the full chemical name, date, and hazard warnings.[11]

  • Store: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Prepare Work Area: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.[10]

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Dissolving: Add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.

  • Mixing: Use gentle swirling, stirring, or sonication to dissolve the compound. Keep the container capped or covered when possible.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the material into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Waste Management and Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[13]

  • Waste Classification: Based on the hazard profile of its analogs, this compound and its solutions should be classified as toxic hazardous waste.

  • Containerization:

    • Collect all waste (excess solid, solutions, contaminated PPE, and cleaning materials) in a designated, chemically compatible, and clearly labeled hazardous waste container.[14]

    • The label must include the words "Hazardous Waste" and the full chemical name of the contents.[11]

    • Keep the container closed at all times except when adding waste.[14]

  • Segregation: Store this waste stream separately from incompatible waste types (e.g., strong acids, bases, oxidizers).

  • Disposal: The sealed and labeled waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Maintain records of waste disposal for at least three years, as required by federal guidelines.[13]

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities. University of South Carolina.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Labor
  • OSHA Standards for Biological Labor
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (Source referenced by Texas Woman's University).
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety - Princeton University.
  • Laboratories - Overview.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • SAFETY DATA SHEET for 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
  • MSDS of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole. [Source not specified].
  • SAFETY DATA SHEET for 3-Amino-1H-pyrazole-4-carboxamide hemisulf
  • 3-Amino-1H-pyrazole-4-carboxamide Safety D
  • 3-Amino-1H-pyrazole-4-carboxamide hemisulphate Safety D

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